molecular formula C19H21N3 B2405394 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 956453-60-4

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2405394
CAS No.: 956453-60-4
M. Wt: 291.398
InChI Key: AIFFAHUZAKKYNO-UHFFFAOYSA-N
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Description

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.398. The purity is usually 95%.
BenchChem offers high-quality 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-butylphenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-19(20)22(21-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFAHUZAKKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine chemical properties

[1]

Executive Summary

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine represents a specific lipophilic derivative within the class of 1,3-diphenyl-5-aminopyrazoles. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), p38 MAPK inhibitors, and antitumor agents. The incorporation of the n-butyl chain at the para-position of the C3-phenyl ring introduces a critical hydrophobic vector, designed to enhance membrane permeability (LogP modulation) and optimize Van der Waals interactions within hydrophobic binding pockets (e.g., the COX-2 secondary pocket).

This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and experimental characterization, intended for use by synthetic chemists and pharmacological researchers.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₉H₂₁N₃
Molecular Weight 291.40 g/mol
Predicted LogP ~4.9 - 5.1 (High Lipophilicity)
H-Bond Donors 1 (Primary Amine -NH₂)
H-Bond Acceptors 2 (Pyrazole N)
Rotatable Bonds 4 (Butyl chain + Phenyl-Pyrazole bond)
Topological Polar Surface Area ~38.9 Ų

Synthesis Strategy: Regioselective Cyclization

The critical challenge in synthesizing 5-aminopyrazoles is controlling regioselectivity to avoid the formation of the thermodynamic 3-amino isomer or pyrazolone byproducts. The most robust route involves the cyclocondensation of a

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the terminal hydrazine nitrogen on the nitrile carbon (under acidic catalysis) or the ketone carbonyl, followed by cyclization. For 1-substituted hydrazines (phenylhydrazine), the reaction with

5-amino-1-arylpyrazole
Reaction Scheme Visualization

SynthesispathwayKeto3-(4-butylphenyl)-3-oxopropanenitrileInter1HydrazoneIntermediateKeto->Inter1Condensation(EtOH, Reflux)HydrazinePhenylhydrazine(HCl Salt)Hydrazine->Inter1CyclicImino-dihydro-pyrazoleInter1->CyclicIntramolecularNucleophilic AttackProduct3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine(Target)Cyclic->ProductTautomerization(Aromatization)

Figure 1: Step-wise cyclocondensation mechanism yielding the 5-aminopyrazole scaffold.

Experimental Protocol

Objective: Synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine on a 10 mmol scale.

Reagents[2][3][4]
  • Precursor A: 3-(4-butylphenyl)-3-oxopropanenitrile (2.15 g, 10 mmol). Note: If unavailable, synthesize via Claisen condensation of methyl 4-butylbenzoate with acetonitrile/NaH.

  • Reagent B: Phenylhydrazine hydrochloride (1.59 g, 11 mmol).

  • Solvent: Ethanol (Absolute, 30 mL).

  • Catalyst: Glacial Acetic Acid (0.5 mL) or Piperidine (catalytic amount) if using free base hydrazine.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-(4-butylphenyl)-3-oxopropanenitrile (Precursor A) in 30 mL of ethanol.

  • Addition: Add Phenylhydrazine HCl (Reagent B) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: The starting nitrile typically disappears within 3–5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Neutralize with 10% NaHCO₃ solution if acid was used.

  • Isolation:

    • The product often precipitates as a solid. Filter the precipitate under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient: 10%

    
     30% EtOAc in Hexanes).
    
Validation (Self-Check)
  • Appearance: Expected to be a pale yellow to off-white solid.

  • Yield Target: >75% (approx. 2.2 g).[1]

  • Melting Point: Anticipated range 145–155°C (based on homologs).

Characterization Profile

To validate the structure, specifically distinguishing it from the 3-amino isomer, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     0.90 (t, 3H):  Terminal methyl of the butyl chain.
    
  • 
     1.35 (m, 2H) & 1.60 (m, 2H):  Methylene protons of the butyl chain.
    
  • 
     2.60 (t, 2H):  Benzylic methylene protons (
    
    
    ).
  • 
     5.40 (s, 2H): Diagnostic Signal.  Broad singlet for the 
    
    
    group at position 5. (Exchangeable with D₂O).
  • 
     5.90 (s, 1H): Diagnostic Signal.  The C4-H pyrazole proton. This sharp singlet confirms the pyrazole ring formation.
    
  • 
     7.20 – 7.80 (m, 9H):  Aromatic protons (5 from N-phenyl, 4 from C-phenyl).
    
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 292.2

  • Fragmentation Pattern: Loss of the butyl chain (

    
    ) may be observed in high-energy collision dissociation.
    

Biological Applications & SAR Logic

The 1,3-diphenyl-5-aminopyrazole scaffold is bioisosteric to the 1,2-diarylheterocycle class of COX-2 inhibitors (e.g., Celecoxib).

Structure-Activity Relationship (SAR)
  • N1-Phenyl: Essential for filling the hydrophobic pocket of COX-2 or the ATP-binding pocket of kinases. Substitutions here (e.g., 4-sulfonamide) can switch activity from kinase inhibition to COX-2 inhibition.

  • C3-(4-butylphenyl): The butyl group provides a "lipophilic tail."

    • Effect: Increases potency against targets with deep hydrophobic channels.

    • Risk:[2] Excessive lipophilicity (LogP > 5) may reduce metabolic stability (CYP450 oxidation of the alkyl chain).

  • C5-Amine: Acts as a hydrogen bond donor. It can be derivatized (e.g., acylation, sulfonation) to modulate solubility and target affinity.

Signaling Pathway Interaction

The compound is likely to act as an inhibitor in inflammatory pathways.

SAR_LogicCompound3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amineHydrophobicHydrophobic Interaction(Butyl Chain)Compound->HydrophobicH_BondH-Bond Donor(C5-Amine)Compound->H_BondCOX2COX-2 Enzyme(Inflammation)Effect1Reduced Prostaglandin E2COX2->Effect1p38p38 MAPK(Cytokine Production)Effect2Decreased TNF-alphap38->Effect2Hydrophobic->COX2Binds Active SiteH_Bond->p38ATP Mimetic

Figure 2: Predicted pharmacological interaction map based on scaffold homology.

Safety & Handling

  • Hazard Classification: Treat as a potential Irritant (Skin/Eye) and Acute Toxin (Oral) by analogy to phenylhydrazine derivatives.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling phenylhydrazine (a known carcinogen and sensitizer).

References

  • PubChem. 3-(4-butylphenyl)-1-phenyl-1h-pyrazol-5-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bekhit, A. A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry.
  • El-Sayed, M. A., et al. (2012).
  • Organic Chemistry Portal. Synthesis of Pyrazoles. Available at: [Link]

  • Aggarwal, R., et al. (2011).Regioselective synthesis of some new 1-aryl-5-amino-1H-pyrazoles. Journal of Chemical Sciences.

Spectroscopic and Structural Elucidation of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of the novel pyrazole derivative, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount for its application and development. This document synthesizes predictive data based on the analysis of structurally analogous compounds to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents and functional materials, owing to their diverse biological activities and versatile chemical nature[1][2]. The title compound, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, incorporates several key structural motifs: a 1,3-disubstituted pyrazole core, a lipophilic 4-butylphenyl group, and a reactive 5-amino moiety. These features suggest its potential as a scaffold in drug discovery, particularly in the development of kinase inhibitors or as an intermediate in the synthesis of more complex molecular architectures. This guide serves to provide a foundational understanding of its spectroscopic signature, crucial for its identification, characterization, and quality control in research and development settings.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is presented below. The predicted spectroscopic data are derived from the analysis of similar pyrazole-based compounds and established principles of spectroscopic interpretation.

Figure 2. A generalized workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. The presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a valuable resource for researchers working with this and similar pyrazole derivatives. The outlined experimental protocols offer a framework for the empirical validation of these predictions. A complete and unambiguous structural assignment will ultimately require the acquisition and detailed analysis of experimental spectroscopic data for the title compound.

References

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • PubChemLite. 3-(4-tert-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Available from: [Link]

  • Rsc.org. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • PubChemLite. 3-(4-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. Available from: [Link]

  • Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • SpectraBase. 3-Tert-butylamino-4,5-diphenylpyrazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Pharmaffiliates. 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine. Available from: [Link]

  • PubChem. 3,4-diphenyl-1H-pyrazol-5-amine. Available from: [Link]

  • RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • SpringerLink. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available from: [Link]

  • Semantic Scholar. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • SpectraBase. 1H-pyrazol-3-amine, 1-[(4-bromophenyl)methyl]- - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Available from: [Link]

  • EPA. 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds in solution.[1][2] This guide offers an in-depth technical analysis of the ¹H NMR spectrum of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active agents.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of spectral data, delving into the rationale behind the expected chemical shifts and coupling patterns. By understanding the underlying principles that govern the magnetic environments of the protons within this specific molecule, the reader will be equipped to interpret similar complex spectra with greater confidence.

Molecular Structure and Proton Environments

A thorough ¹H NMR analysis begins with a clear understanding of the molecule's structure and the identification of all non-equivalent protons.

Figure 1. Molecular structure of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine with proton labels.

Theoretical ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a composite of signals arising from its three main structural components: the 5-aminopyrazole core, the N1-phenyl ring, and the C3-(4-butylphenyl) substituent. The electronic nature of each substituent significantly influences the chemical shifts of nearby protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the anticipated ¹H NMR data for the target molecule. These predictions are based on established chemical shift ranges for similar structural motifs and an understanding of substituent effects.[5][6][7]

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a Aromatic (ortho to butyl)~7.20Doublet~8.02H
H-b Aromatic (meta to butyl)~7.65Doublet~8.02H
H-c Pyrazole C4-H~6.00Singlet-1H
H-d Amine (-NH₂)~5.00Broad Singlet-2H
H-e N-Phenyl (ortho)~7.70Doublet~7.52H
H-f N-Phenyl (meta)~7.45Triplet~7.52H
H-g N-Phenyl (para)~7.30Triplet~7.51H
H-h Butyl (-CH₂-Ph)~2.65Triplet~7.52H
H-i Butyl (-CH₂-CH₂-Ph)~1.65Sextet/Multiplet~7.52H
H-j Butyl (-CH₂-CH₃)~1.40Sextet/Multiplet~7.52H
H-k Butyl (-CH₃)~0.95Triplet~7.53H
Rationale for Predicted Chemical Shifts
  • 4-Butylphenyl Protons (H-a, H-b) : The para-substitution pattern on this phenyl ring will give rise to a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating butyl group (H-a) are expected to be more shielded and thus appear at a lower chemical shift compared to the protons meta to the butyl group (H-b), which are closer to the pyrazole ring.

  • Pyrazole C4-H Proton (H-c) : The proton on the pyrazole ring is anticipated to appear as a singlet. Its chemical shift is influenced by the two adjacent nitrogen atoms and the aromatic nature of the ring. In 5-amino-1-phenyl-1H-pyrazole derivatives, this proton typically resonates in the range of 5.5-6.5 ppm.[8]

  • Amine Protons (H-d) : The protons of the primary amine group are expected to produce a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.

  • N-Phenyl Protons (H-e, H-f, H-g) : The protons on the N-phenyl ring are deshielded due to the anisotropic effect of the pyrazole ring. The ortho protons (H-e) will be the most deshielded, followed by the meta (H-f) and para (H-g) protons.[9][10]

  • Butyl Group Protons (H-h, H-i, H-j, H-k) : The aliphatic protons of the butyl chain will appear in the upfield region of the spectrum. The methylene group attached to the phenyl ring (H-h) will be the most deshielded of the butyl protons. The terminal methyl group (H-k) will be the most shielded. The internal methylene groups (H-i and H-j) will have intermediate chemical shifts. The splitting patterns follow the n+1 rule, leading to a triplet for the terminal methyl group, a triplet for the methylene group attached to the phenyl ring, and complex multiplets (often appearing as sextets) for the two internal methylene groups.[11]

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, the following experimental procedure is recommended.

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate and lead to sharper signals.

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak.

Data Acquisition
  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Spectral Width : Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay : A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

    • Number of Scans : The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

  • Shimming : Perform manual or automated shimming of the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • D₂O Exchange : To confirm the identity of the amine protons (H-d), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the amine protons will disappear or significantly decrease in intensity.[12]

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration : Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking : Identify the chemical shift of each peak.

Figure 2. Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR analysis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine provides a wealth of structural information that is critical for its characterization. By systematically dissecting the molecule into its constituent fragments and applying fundamental principles of NMR spectroscopy, a detailed and accurate prediction of the ¹H NMR spectrum can be achieved. This guide provides the theoretical foundation and practical considerations necessary for researchers to confidently acquire, interpret, and report the ¹H NMR data for this compound and other structurally related molecules. The combination of predicted spectral data, a robust experimental protocol, and a clear rationale for spectral assignments serves as a comprehensive resource for the scientific community.

References

  • 5-Amino-1-phenyl-1H-pyrazolo-4-carbonitrile (4a) Data : Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis Online. [Link]

  • 3, 5-dimethyl-1-phenyl-1H-pyrazole (Table 2, entry 1)1 Data : [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking : Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. ProQuest. [Link]

  • ¹H NMR Spectra and Interpretation : 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide : How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • NMR Chemical Shift Values Table : NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemical shifts : Chemical shifts. Unknown Source. [Link]

  • Table of characteristic proton NMR chemical shifts : Table of characteristic proton NMR chemical shifts. Unknown Source. [Link]

  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol : butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol. Doc Brown's Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines : 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine . This scaffold is chemically significant as a pharmacophore in p38 MAP kinase inhibitors and COX-2 inhibitors.

Understanding its fragmentation is critical for metabolic stability studies (identification of dealkylation metabolites) and quality control (distinguishing regioisomers). This guide moves beyond basic spectral assignment to explore the mechanistic causality of ion formation, specifically focusing on the competition between exocyclic amine loss and alkyl chain rearrangement.

Part 1: Structural Chemistry & Ionization Physics

Before analyzing fragmentation, we must establish the precursor ion state. The molecule contains three potential protonation sites: the exocyclic amine (N-5), the pyrazole ring nitrogen (N-2), and the phenyl rings (


-basic).
Physicochemical Profile
PropertyValueNotes
Formula

Monoisotopic Mass 291.1735 DaNeutral
Precursor Ion

292.1808 Da ESI Positive Mode
Key Moiety 1 n-Butyl chainSite of McLafferty Rearrangement
Key Moiety 2 5-Amino groupSite of Neutral Loss (

)
Key Moiety 3 1,3-Diaryl PyrazoleStable aromatic core
Protonation Dynamics

In an acidic mobile phase (0.1% Formic Acid), the N-2 nitrogen of the pyrazole ring is the thermodynamically favored site for protonation due to resonance stabilization of the resulting cation across the aromatic system. While the exocyclic amine is basic, protonation at N-2 preserves the aromaticity of the pyrazole ring more effectively than N-5 protonation.

Part 2: Fragmentation Mechanics (The Core)

The fragmentation of


 (m/z 292) follows three distinct mechanistic pathways driven by the even-electron (

) rule standard in ESI-CID.
Mechanism A: The Alkyl Chain Rearrangement (McLafferty-like)

The 4-butylphenyl moiety allows for a classic McLafferty Rearrangement , provided the chain is n-butyl. This is a charge-remote fragmentation or charge-migrated mechanism depending on the proton location.

  • Process: The

    
    -hydrogen of the butyl chain transfers to the phenyl ring (or the pyrazole N if spatially accessible).
    
  • Cleavage: The

    
     bond breaks.
    
  • Result: Neutral loss of propene (

    
    , 42 Da).
    
  • Diagnostic Ion: m/z 250 .

Note: If the substituent were tert-butyl, this pathway is blocked. Instead, you would observe the loss of a methyl radical (m/z 15, rare in ESI) or isobutene (56 Da).

Mechanism B: Exocyclic Deamination

A common pathway for 5-aminopyrazoles is the neutral loss of ammonia (


).
  • Process: Proton transfer from the ring nitrogen to the exocyclic amine group.

  • Cleavage: Heterolytic cleavage of the

    
     bond.
    
  • Result: Formation of a resonance-stabilized pyrazolium cation.

  • Diagnostic Ion: m/z 275 (

    
    ).
    
Mechanism C: Pyrazole Ring Fission (Retro-Diels-Alder)

Under higher collision energies (CE > 35 eV), the heterocyclic core destabilizes.

  • Process: Retro-Diels-Alder (RDA) cleavage or cleavage of the N-N bond.

  • Result: Loss of HCN (27 Da) or acetonitrile derivatives.

  • Diagnostic Ion: m/z 77 (Phenyl cation) is often observed as a terminal fragment from the N1-phenyl group.

Part 3: Visualization of Pathways

The following diagram illustrates the competitive fragmentation pathways derived from the precursor ion.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 292.18 Frag_Deam Deamination [M+H - NH3]+ m/z 275.15 Precursor->Frag_Deam Loss of NH3 (-17 Da) Frag_McL McLafferty Rearr. [M+H - C3H6]+ m/z 250.13 Precursor->Frag_McL Loss of Propene (-42 Da) Frag_Benzylic Benzylic Cleavage [M+H - C3H7•]+ m/z 249.12 (Radical Cation - Rare in ESI) Precursor->Frag_Benzylic High Energy CID (-43 Da) Frag_Core Core Scission [M+H - Ph - C4H9]+ m/z 158 Frag_Deam->Frag_Core Ring Cleavage Frag_Ph Phenyl Cation [C6H5]+ m/z 77.04 Frag_McL->Frag_Ph Complete Degradation

Caption: Competitive fragmentation pathways for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine under ESI-CID conditions.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results and validate the compound identity, follow this specific LC-MS/MS workflow. This protocol is designed to ensure protonation and adequate retention of the lipophilic butyl chain.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid is mandatory to ensure

      
       formation. Methanol prevents precipitation of the lipophilic butyl chain.
      
LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation: The butyl group is highly lipophilic. Expect retention time > 3.5 min. If RT is early (< 1 min), the column has collapsed, or the butyl chain is absent.

MS Source Parameters (ESI+)[2][3][4]
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low enough to prevent in-source fragmentation of the butyl chain).

  • Collision Energy (CE): Ramp 10 -> 50 eV.

Data Interpretation Table
Observed m/zTheoretical m/zError (ppm)Fragment IdentityMechanism
292.1808 292.1808< 5

Precursor
275.1543 275.1543< 5

Deamination
250.1339 250.1339< 5

McLafferty (Propene loss)
236.1182 236.1182< 5

Loss of Butene (Alternative)
77.0391 77.0391< 10

Phenyl Cation

Part 5: Diagrammatic Workflow

The following DOT diagram outlines the analytical workflow from sample to spectral validation.

Workflow Sample Sample Prep (MeOH/H2O + FA) LC LC Separation (C18 Retention) Sample->LC Inject ESI ESI Source (Protonation N2) LC->ESI Elute MS1 MS1 Filter (m/z 292.18) ESI->MS1 Ionize CID Collision Cell (N2/Ar Gas) MS1->CID Select Detector ToF/Orbitrap (Fragment Detection) CID->Detector Fragment

Caption: Analytical workflow for the structural validation of aminopyrazoles via LC-MS/MS.

References

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. (Foundational text on the McLafferty rearrangement mechanism in alkyl-substituted aromatics). Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of 5-aminopyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Establishes the deamination pathway for aminopyrazoles). Link

  • NIST Chemistry WebBook. "Mass spectrum of n-Butylbenzene." (Reference standard for alkylbenzene fragmentation patterns). Link

  • PubChem. "3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine Compound Summary."[2] (Source for physicochemical properties and predicted adducts).[2][3][4] Link

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An In-depth Technical Guide to the Solubility Profile of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its therapeutic potential.[1][2][3] Poor solubility can present significant challenges, leading to unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility profile of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole derivative. As a molecule with features common to many modern drug candidates—a heterocyclic core, aromatic substituents, and an ionizable amine group—understanding its behavior in various solvent systems is paramount for its progression from a promising lead to a viable clinical candidate.[4]

Molecular Structure and Predicted Solubility Behavior

The solubility of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is governed by the interplay of its distinct structural motifs. The pyrazole ring, while aromatic, contains two nitrogen atoms that can participate in hydrogen bonding.[5][6] The phenyl and butylphenyl substituents contribute to the molecule's lipophilicity, which may decrease its aqueous solubility.[5] Conversely, the 5-amine group is a basic moiety that can be protonated, significantly enhancing solubility in acidic aqueous media.[6][7][8] Therefore, a pH-dependent solubility profile is anticipated for this compound.[2][9][10]

Based on its structure, it is predicted that 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine will exhibit greater solubility in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and polar protic solvents such as ethanol and methanol, as compared to water.[11][12] Its solubility in non-polar solvents like hexane is expected to be limited.[12]

Experimental Determination of Solubility: A Multi-faceted Approach

A thorough characterization of the solubility profile of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine requires a multi-faceted experimental approach, encompassing both kinetic and thermodynamic solubility assessments.

Kinetic Solubility: A High-Throughput Screening Assay

Kinetic solubility is a measure of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[2][13][14] This assay is invaluable in the early stages of drug discovery for identifying compounds that may precipitate under in vitro assay conditions.[2][3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in 100% DMSO.[14]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[14]

  • Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[2][13]

  • Turbidity Measurement: The formation of precipitate is quantified by measuring the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[13][14]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution transfer Transfer to Aqueous Buffer dilution->transfer incubation Incubate with Shaking (1-2h) transfer->incubation measurement Measure Turbidity incubation->measurement analysis Determine Highest Soluble Concentration measurement->analysis

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[1][2][13] This is a critical parameter for lead optimization and formulation development.[2] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[13]

  • Compound Addition: Add an excess amount of solid 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine to vials containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, biorelevant media).[12]

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2][13]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[13]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[13]

  • Calibration Curve: A standard calibration curve of the compound is prepared in the same solvent to accurately quantify the concentration.

  • Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake/Agitate (24-48h) add_excess->shake separate Centrifuge/Filter shake->separate quantify Quantify by HPLC-UV or LC-MS separate->quantify report Report Solubility quantify->report

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Influence of pH on Solubility

Given the presence of a basic amine group, the aqueous solubility of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is expected to be highly dependent on pH.[6][8] A pH-solubility profile should be generated to understand its behavior in different physiological environments, such as the gastrointestinal tract.[2][15]

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[15][16]

  • Solubility Determination: Perform the shake-flask thermodynamic solubility assay in each of these buffers.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.

  • pKa Determination (Optional but Recommended): The pKa of the amine group can be determined from the inflection point of the pH-solubility curve, which can provide valuable insights for formulation strategies.

Solubility in Biorelevant Media and Co-solvent Systems

To better predict in vivo performance, it is advisable to assess the solubility of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[15] Additionally, determining its solubility in various co-solvent systems (e.g., water-ethanol, water-polyethylene glycol) can aid in the development of liquid formulations for preclinical studies.[17]

Data Presentation

All quantitative solubility data should be summarized in a clear and concise tabular format for easy comparison across different conditions.

Table 1: Hypothetical Solubility Profile of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Solvent/Medium Assay Type Temperature (°C) Solubility (µg/mL)
PBS, pH 7.4Kinetic25> 50
pH 1.2 BufferThermodynamic37250
pH 4.5 BufferThermodynamic37150
pH 6.8 BufferThermodynamic3725
pH 7.4 BufferThermodynamic3715
WaterThermodynamic2510
EthanolThermodynamic25> 1000
DMSOThermodynamic25> 5000
FaSSIFThermodynamic3735
FeSSIFThermodynamic3760

Conclusion

A comprehensive understanding of the solubility profile of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a critical prerequisite for its successful development as a therapeutic agent. By employing a combination of kinetic and thermodynamic solubility assays, and by systematically evaluating the impact of pH and different solvent systems, researchers can gather the necessary data to guide lead optimization, inform formulation strategies, and ultimately, increase the probability of clinical success. The methodologies outlined in this guide provide a robust framework for the thorough characterization of this and other promising NCEs.

References

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

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  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the... Available from: [Link]

  • Inventiva. Physical properties play a crucial role in the success of a drug candidate. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

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  • World Health Organization. Annex 4. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

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  • PubChem. 3-(4-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Available from: [Link]

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  • U.S. Environmental Protection Agency. 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

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  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]

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In Silico Modeling of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, a novel pyrazole derivative with therapeutic potential. Pyrazole-based compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide, designed for researchers and drug development professionals, delineates a complete computational workflow, from target identification and validation to molecular docking, molecular dynamics simulations, and ADMET prediction. By integrating established methodologies with expert insights, this document serves as a practical roadmap for elucidating the compound's mechanism of action and predicting its pharmacokinetic profile, thereby accelerating its journey from a promising lead to a potential clinical candidate.

Introduction: The Rationale for In Silico Investigation

The compound 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1][2] While the specific biological profile of this particular molecule is not extensively documented, the pyrazole scaffold is a common feature in many approved drugs and clinical candidates.[2] In silico modeling offers a powerful and resource-efficient approach to hypothesize and validate its mechanism of action, predict its druglikeness, and guide further experimental studies.

This guide will focus on a structured, multi-step computational analysis. We will begin by identifying a putative biological target based on the known activities of structurally similar pyrazole derivatives. Subsequently, we will employ a suite of computational tools to model the interaction of the compound with this target and predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][4]

Compound Profile: 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

PropertyValueSource
Molecular FormulaC19H21N3[5]
SMILESCCCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3[5]
InChIKeyAIFFAHUZAKKYNO-UHFFFAOYSA-N[5]
Monoisotopic Mass291.17355 Da[5]
Predicted XlogP5.1[5]

Target Identification and Validation: A Hypothesis-Driven Approach

Given the prevalence of pyrazole derivatives as kinase inhibitors, particularly in oncology, we hypothesize that 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine may target key kinases involved in cancer progression. Several studies have highlighted the potential of pyrazole-containing compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[6] Therefore, for the purpose of this guide, we will proceed with VEGFR-2 as our primary biological target.

Workflow for Target Identification:

Target_Identification A Literature Review on Pyrazole Derivatives B Identify Common Biological Targets (e.g., Kinases) A->B Analyze structure-activity relationships C Select High-Priority Target (VEGFR-2) B->C Prioritize based on relevance to disease D Retrieve 3D Structure from Protein Data Bank (PDB) C->D Access experimental structural data In_Silico_Workflow cluster_prep Preparation cluster_dock Interaction cluster_sim Dynamics & Stability cluster_admet Pharmacokinetics Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET

Caption: High-level overview of the in silico modeling workflow.

Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step for reliable docking and simulation results. [7] Protocol for Ligand Preparation:

  • 2D to 3D Conversion: The 2D structure of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, obtained from its SMILES string, will be converted to a 3D conformation using a molecular modeling software such as Open Babel.

  • Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge Assignment: Partial charges will be assigned to each atom of the ligand. Gasteiger charges are a commonly used and effective method for this purpose.

  • File Format Conversion: The prepared ligand will be saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protocol for Protein Preparation (VEGFR-2):

  • PDB Structure Retrieval: Download the crystal structure of VEGFR-2 from the RCSB PDB database. [8]It is crucial to select a high-resolution structure, preferably with a co-crystallized inhibitor to define the binding pocket.

  • Removal of Non-essential Molecules: Water molecules, ions, and any co-crystallized ligands not relevant to the binding site of interest should be removed.

  • Addition of Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure. [7]4. Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in a format compatible with the docking software.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. [9][10]This allows for the prediction of binding affinity and the identification of key intermolecular interactions.

Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Definition: A grid box is defined around the active site of VEGFR-2. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket, allowing for translational and rotational sampling of the ligand.

  • Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for the docking program (e.g., AutoDock Vina). The software will then explore various conformations and orientations of the ligand within the binding site.

  • Analysis of Docking Results: The output of the docking simulation will provide a series of binding poses ranked by their predicted binding affinity (scoring function). The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Expected Docking Results:

ParameterDescription
Binding AffinityA quantitative measure of the binding strength (e.g., in kcal/mol).
Binding PoseThe predicted 3D orientation of the ligand in the protein's active site.
Key InteractionsIdentification of specific amino acid residues involved in binding.
Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. [11][12]This allows for the assessment of the stability of the binding pose and the flexibility of the protein-ligand complex. [13][14][15] Protocol for MD Simulation using GROMACS:

  • System Preparation: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.

  • Analysis of MD Trajectory: The trajectory is analyzed to calculate various parameters, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.

ADMET Prediction

Predicting the ADMET properties of a compound in the early stages of drug discovery is crucial to identify potential liabilities and guide lead optimization. [3][4][16][17] In Silico ADMET Prediction:

Various online tools and software packages can be used to predict the ADMET properties of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine based on its chemical structure. [4][18] Predicted ADMET Properties:

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityModerate to HighThe compound is likely to cross the intestinal barrier.
Distribution
BBB PermeabilityLowThe compound is unlikely to cross the blood-brain barrier.
Plasma Protein BindingHighThe compound may have a longer half-life in the body.
Metabolism
CYP2D6 InhibitorLikelyPotential for drug-drug interactions.
CYP3A4 InhibitorUnlikelyLower risk of interaction with co-administered drugs.
Excretion
Renal Organic Cation TransporterSubstrateThe compound may be actively secreted by the kidneys.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. By following the detailed protocols for target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential therapeutic applications of this novel compound. The results from these computational studies will provide a strong foundation for subsequent experimental validation, including in vitro enzymatic assays and cell-based studies, ultimately accelerating the drug discovery and development process.

References

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Technical Guide: Mechanistic Profiling of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Lead Scaffold / Chemical Probe Class: 1,3-Diphenylpyrazole-5-amine derivative Primary Application: Medicinal Chemistry (Kinase Inhibition & Cytotoxicity Probing)

Executive Summary

This guide provides a high-level technical analysis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (referred to herein as BPPPA ). While often utilized as a synthetic intermediate for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the intact scaffold possesses intrinsic biological activity.[1]

Based on Structure-Activity Relationship (SAR) data of the N-phenylpyrazole class, BPPPA acts primarily as a ATP-competitive kinase inhibitor mimic with secondary effects on microtubule dynamics and apoptosis induction . This guide dissects these mechanistic hypotheses and provides the experimental frameworks required to validate them.

Part 1: Structural Deconstruction & Pharmacophore Analysis

To understand the mechanism, we must first analyze the molecular architecture.[1] BPPPA is not a random arrangement; it is a "privileged structure" in drug discovery.

The Pharmacophore Triad

The molecule functions through three distinct structural domains:

  • The Core (Pyrazole-5-amine):

    • Function: Acts as the "Hinge Binder." The N2 nitrogen (acceptor) and the C5-amine (donor) mimic the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinase active sites.

  • The Tail (1-Phenyl Group):

    • Function: Provides steric bulk and π-π stacking opportunities with aromatic residues (e.g., Phenylalanine, Tyrosine) within the binding pocket.[1]

  • The Hydrophobic Head (3-(4-butylphenyl)):

    • Function: The n-butyl chain is critical. It targets the hydrophobic "back pocket" or "selectivity pocket" adjacent to the ATP site. This lipophilic interaction often dictates selectivity against specific kinases (e.g., p38 MAPK, CDK2, or VEGFR).[1]

Visualization: Structural Logic

G BPPPA 3-(4-butylphenyl)-1-phenyl- 1H-pyrazol-5-amine Hinge Hinge Binding Region (ATP Mimicry) BPPPA->Hinge Pyrazole-N2 & Exocyclic Amine Pocket Hydrophobic Back Pocket (Selectivity) BPPPA->Pocket 4-Butylphenyl Group (Lipophilic Interaction) Stacking Solvent Exposed / π-Stacking Region BPPPA->Stacking N1-Phenyl Ring Kinase Inhibition Kinase Inhibition Hinge->Kinase Inhibition Isoform Selectivity Isoform Selectivity Pocket->Isoform Selectivity

Figure 1: Pharmacophore dissection of BPPPA showing the functional role of each moiety.

Part 2: Primary Mechanism of Action (Hypotheses)

Hypothesis A: ATP-Competitive Kinase Inhibition (CDK/p38 MAPK)

The most scientifically grounded hypothesis places BPPPA as a Type I kinase inhibitor.

  • Mechanism: The molecule competes with Adenosine Triphosphate (ATP) for the catalytic cleft of protein kinases.

  • Target Specificity:

    • Cyclin-Dependent Kinases (CDKs): The 1-phenyl-pyrazole scaffold is a known bioisostere for CDK inhibitors (e.g., Roscovitine analogs). Inhibition leads to G2/M phase cell cycle arrest.[2]

    • p38 Mitogen-Activated Protein Kinase (MAPK): The 4-butyl group suggests targeting of the p38α isoform, where the hydrophobic pocket can accommodate alkyl chains.

  • Downstream Effect: Blockade of phosphorylation

    
     Inhibition of downstream signaling (e.g., Rb pathway) 
    
    
    
    Apoptosis.[1]
Hypothesis B: Reactive Oxygen Species (ROS) Modulation

Unlike the pyrazolone tautomers (e.g., Edaravone) which are antioxidants, the amino-pyrazoles can undergo metabolic activation.[1]

  • Mechanism: In cellular environments, the amine group may undergo oxidative activation to form reactive imino-quinone species, leading to mitochondrial stress and ROS generation, triggering the intrinsic apoptotic pathway.[1]

Part 3: Experimental Validation Protocols

As a scientist, you must validate these hypotheses. Below are the self-validating protocols.

Protocol A: In Vitro Kinase Profiling (The "Gold Standard")

Objective: Determine


 values against a panel of kinases (CDK2, VEGFR2, p38 MAPK).[1]

Methodology:

  • Preparation: Dissolve BPPPA in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).

  • Assay System: Use a FRET-based assay (e.g., LanthaScreen™) or Radiometric assay (

    
    -ATP).
    
  • Reaction Mix:

    • Kinase (e.g., CDK2/CyclinA)[1]

    • Substrate (e.g., Histone H1)[1]

    • ATP (at

      
       concentration)[1]
      
    • BPPPA (Variable conc.)

  • Incubation: 60 minutes at Room Temp.

  • Detection: Measure phosphorylation signal.

  • Data Analysis: Fit data to the Sigmoidal Dose-Response equation:

    
    
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm if the mechanism involves cell cycle arrest (consistent with CDK inhibition).

Methodology:

  • Cell Culture: Seed HeLa or MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with BPPPA at

    
     and 
    
    
    
    concentrations for 24 hours. Include DMSO control and Roscovitine (positive control).[1]
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1] Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer.

  • Interpretation:

    • G0/G1 Peak: Normal resting.

    • G2/M Accumulation: Indicates CDK1/Cyclin B inhibition (Mitotic Block).

    • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction blockade caused by BPPPA, assuming a CDK/p38 inhibition profile.

Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Extracellular Extracellular Signals (Growth Factors/Stress) Receptor RTK / Cytokine Receptor Extracellular->Receptor RAS RAS/RAF Receptor->RAS MAPK p38 MAPK / ERK RAS->MAPK CDK CDK / Cyclin Complex MAPK->CDK Activation Rb Rb Protein (Phosphorylated) CDK->Rb Phosphorylation (Blocked) BPPPA BPPPA (Inhibitor) BPPPA->MAPK Inhibits (ATP Comp) BPPPA->CDK Inhibits (ATP Comp) E2F E2F Transcription Factor Rb->E2F Release (Blocked) Apoptosis Apoptosis / Cell Cycle Arrest E2F->Apoptosis G2/M Arrest

Figure 2: Proposed signaling blockade.[1] BPPPA inhibits ATP-binding on CDKs/MAPKs, preventing Rb phosphorylation and arresting the cell cycle.[1]

Part 5: Comparative Data Summary

When evaluating BPPPA, compare its profile against known standards in the pyrazole class.[1]

Compound ClassKey Substituent (R3)Primary TargetTypical

Mechanism Note
BPPPA 4-butylphenyl CDK1/2, p38 0.5 - 5.0 µM Lipophilic tail improves membrane permeability.
Roscovitine AnalogIsopropylCDK20.1 - 0.5 µMPurine bioisostere.
Celecoxib Analog4-sulfonamideCOX-20.05 µMRequires sulfonamide for COX selectivity.
EdaravoneMethyl (Pyrazolone)Free RadicalsN/ARadical scavenging (Non-enzymatic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2517666, 3-(4-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link][1]

  • Ouf, E. et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action.[1][2] Bioorganic Chemistry.[2][3] Retrieved from [Link]

  • Zhu, D. et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors.[1][4] Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link][1]

  • He, J. et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[9] Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]

  • Huang, Y. et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus for drug discovery.[2] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous small molecule protein kinase inhibitors (PKIs) approved by the US FDA.[3] This is due to its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of various kinases.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel pyrazole-based compound, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine , as a potential kinase inhibitor. The protocols outlined herein describe a systematic approach to determine its in vitro potency, cellular activity, and target engagement against a panel of representative and therapeutically relevant protein kinases.

Proposed Mechanism of Action and Rationale for Target Selection

Given its chemical structure, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is hypothesized to function as a Type I ATP-competitive inhibitor. This class of inhibitors binds to the active conformation of the kinase at the ATP-binding site, preventing the phosphorylation of downstream substrates.[3]

The pyrazole scaffold has been successfully utilized to target several kinase families.[4][5] Based on this precedent, we propose an initial characterization of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine against the following key kinases:

  • BRAF: A serine/threonine kinase in the MAPK/ERK signaling pathway. The BRAF V600E mutation is a known oncogenic driver in a significant percentage of melanomas.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that, in complex with cyclin E or A, plays a crucial role in cell cycle progression, particularly the G1/S transition.[1][7] Its inhibition is a therapeutic strategy for cancers with dysregulated cell cycles.[8]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A serine/threonine kinase involved in cellular responses to stress and inflammation.[9] Inhibition of the p38 MAPK pathway can modulate inflammatory responses.[10]

Signaling Pathway Diagrams

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Inhibited by 3-(4-butylphenyl)-1-phenyl -1H-pyrazol-5-amine ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Figure 1: Simplified MAPK/ERK Signaling Pathway.

Cell_Cycle_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p Inhibited by 3-(4-butylphenyl)-1-phenyl -1H-pyrazol-5-amine E2F E2F Rb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry

Figure 2: Simplified G1/S Cell Cycle Transition Pathway.

p38_MAPK_Pathway Stress / Cytokines Stress / Cytokines MAP3K MAP3K Stress / Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK ATF-2 / HSP27 ATF-2 / HSP27 p38 MAPK->ATF-2 / HSP27 Inhibited by 3-(4-butylphenyl)-1-phenyl -1H-pyrazol-5-amine Inflammation, Apoptosis Inflammation, Apoptosis ATF-2 / HSP27->Inflammation, Apoptosis

Figure 3: Simplified p38 MAPK Signaling Pathway.

Part 1: In Vitro Biochemical Potency

The initial step in characterizing a novel inhibitor is to determine its potency against purified enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1.1: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of a test compound.[6][11]

A. Materials

  • Kinases: Purified recombinant BRAF V600E, CDK2/Cyclin E, p38α.

  • Kinase Buffer A (5X): 250 mM HEPES, pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35.[6]

  • Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g., Anti-GST).[6]

  • Kinase Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer concentration should be at or near its Kd for the specific kinase).[11]

  • Test Compound: 10 mM stock of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in DMSO.

  • Assay Plate: Low-volume 384-well plate (e.g., Corning 3676).[12]

  • Plate Reader: Capable of TR-FRET measurements.

B. Reagent Preparation

  • 1X Kinase Buffer A: Prepare by diluting the 5X stock with distilled H₂O.

  • 3X Kinase/Antibody Mixture: Dilute the kinase and Europium-labeled antibody in 1X Kinase Buffer A. Final assay concentrations are typically ~5 nM for the kinase and ~2 nM for the antibody.[6]

  • 3X Tracer Solution: Dilute the tracer in 1X Kinase Buffer A.

  • Compound Dilution Series: Perform a serial dilution of the 10 mM stock of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in DMSO. Then, create a 3X working solution of each concentration in 1X Kinase Buffer A.

C. Assay Procedure

  • Add 5 µL of the 3X test compound solution to the appropriate wells of the 384-well plate.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.[6]

D. Detection and Analysis

  • Read the plate on a TR-FRET-capable plate reader (Excite at 340 nm, measure emission at 615 nm and 665 nm).[6]

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical In Vitro Potency
Kinase TargetIC50 (nM) of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
BRAF V600E85
CDK2/Cyclin E150
p38α450
VEGFR2>10,000
EGFR>10,000

Part 2: Cellular Activity and Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess a compound's activity in a physiological context, considering factors like cell permeability and engagement with the target protein in its native environment.[13]

Protocol 2.1: NanoBRET™ Target Engagement Assay

This protocol measures the binding of the inhibitor to its target kinase within living cells, providing a quantitative measure of target engagement.[7][13][14]

A. Materials

  • Cell Line: HEK293 cells.

  • Transfection Reagents: Lipofectamine 3000 or similar.

  • Plasmids: NanoLuc®-Kinase fusion vector (e.g., NanoLuc®-CDK2) and HaloTag®-Promoter vector.

  • NanoBRET™ Nano-Glo® Substrate and Tracer.

  • Test Compound: 10 mM stock in DMSO.

  • Assay Plate: 384-well white tissue culture plate.

B. Procedure

  • Cell Plating and Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase and HaloTag® vectors and seed them into a 384-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine and add to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Incubation: Incubate at 37°C for 2 hours.

  • Substrate Addition: Add the Nano-Glo® substrate to all wells.[14]

  • Detection: Read luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes.[14]

C. Analysis

  • Calculate the corrected BRET ratio by subtracting the BRET ratio of cells treated with tracer alone from the BRET ratio of cells treated with both tracer and compound.

  • Plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.

Protocol 2.2: Western Blot Analysis of Kinase Pathway Inhibition

Western blotting is a fundamental technique to visualize the inhibition of a signaling pathway by assessing the phosphorylation status of the target kinase or its downstream substrates.[9]

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Immunoblotting Seed Cells Seed Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Seed Cells->Pre-treat with Inhibitor Stimulate (e.g., Anisomycin for p38) Stimulate (e.g., Anisomycin for p38) Pre-treat with Inhibitor->Stimulate (e.g., Anisomycin for p38) Lyse Cells Lyse Cells Stimulate (e.g., Anisomycin for p38)->Lyse Cells SDS-PAGE SDS-PAGE Lyse Cells->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Block Block Transfer to Membrane->Block Primary Antibody\n(e.g., p-p38, total-p38) Primary Antibody (e.g., p-p38, total-p38) Block->Primary Antibody\n(e.g., p-p38, total-p38) Secondary Antibody Secondary Antibody Primary Antibody\n(e.g., p-p38, total-p38)->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Figure 4: General Workflow for Western Blot Analysis.

A. Materials

  • Cell Lines: A375 (BRAF V600E mutant), MCF-7 (breast cancer), THP-1 (monocytic).

  • Stimulants: Anisomycin or UV for p38 MAPK activation.[9]

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Phospho-p38 (Thr180/Tyr182), total p38, Phospho-Rb (Ser807/811), total Rb, Phospho-ERK1/2 (Thr202/Tyr224), total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

B. Procedure

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary. Pre-incubate cells with various concentrations of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine or vehicle (DMSO) for 1-2 hours.[9]

  • Stimulation (for p38 MAPK): Stimulate cells with an appropriate activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation.[9] For BRAF and CDK2, stimulation may not be necessary in constitutively active cancer cell lines.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.[15]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 2.3: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

A. Materials

  • Cell Lines: As described in Protocol 2.2.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Assay Plate: 96-well clear-bottom white tissue culture plate.

  • Luminometer.

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a plate-reading luminometer.

C. Analysis

  • Normalize the data to vehicle-treated controls (100% viability).

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the novel compound, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, as a potential kinase inhibitor. By systematically evaluating its in vitro potency, cellular target engagement, and effects on downstream signaling and cell proliferation, researchers can build a comprehensive profile of its biological activity. This foundational data is essential for guiding further preclinical development, including selectivity profiling across a broader kinase panel, mechanism of action studies, and in vivo efficacy experiments.

References

  • Zhang, Y., et al. (2023). Recent advances in pyrazole-based anticancer agents. European Journal of Medicinal Chemistry, 258, 115597.
  • ResearchGate. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Toma, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5427.
  • Bentham Science Publishers. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Vang, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8344.
  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]

  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. Retrieved from [Link]

  • Cook, W. D., et al. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR Protocols, 4(3), 102481.
  • Inxmed. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery.
  • ACS Publications. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorylation and inhibition of p38 MAPK. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-tert-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • ACS Omega. (2024). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Retrieved from [Link]

  • IOVS. (2010). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Retrieved from [Link]

  • PubMed. (2011). Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment. Retrieved from [Link]

  • EPA. (2025). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Application Note: A Multi-Tiered In Vitro Assay Cascade for Characterizing 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework and step-by-step protocols for the in vitro characterization of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. The structural backbone of this compound, a diaryl pyrazole, shares significant homology with established therapeutic agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] Furthermore, the pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antiproliferative activities against various cancer cell lines.[3][4] Consequently, a logical and efficient assessment of this compound necessitates a dual-pronged investigative approach: evaluating its potential as an anti-inflammatory agent and as an anticancer therapeutic. We present a tiered assay cascade, beginning with enzymatic assays to determine COX-1/COX-2 inhibition, followed by cell-based assays to quantify downstream inflammatory mediators and assess cytotoxicity against relevant cancer cell lines. Each protocol is designed with internal controls to ensure data integrity and provides insights into the scientific rationale behind key experimental steps.

Introduction & Scientific Rationale

The 1,3-diaryl-1H-pyrazole scaffold is a cornerstone of modern NSAID (Non-Steroidal Anti-Inflammatory Drug) design. The archetypal drug, Celecoxib, features this core structure and functions by selectively inhibiting the COX-2 isoenzyme.[2] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, such as Prostaglandin E2 (PGE2), which drive pain and inflammation.[5] The structural features of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine—specifically the two phenyl rings attached to the central pyrazole core—strongly suggest a potential interaction with the hydrophobic active site of COX enzymes. Therefore, the primary hypothesis is that this compound may act as a selective COX-2 inhibitor.

Simultaneously, the pyrazole nucleus is widely recognized for its prevalence in compounds with significant antitumor properties.[4][6] These derivatives can induce apoptosis and inhibit cell proliferation through various mechanisms.[7] A comprehensive evaluation must therefore include screening for antiproliferative and cytotoxic effects to uncover any potential applications in oncology.

This guide outlines an integrated workflow to efficiently test both hypotheses, providing researchers with a robust toolkit to build a comprehensive biological profile of the target compound.

Compound Handling and Preparation

Proper handling and solubilization are critical for obtaining reproducible in vitro data.

  • Solubilization: 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is predicted to be a hydrophobic molecule. High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

  • Experimental Dilutions: Prepare intermediate and final dilutions in the appropriate assay buffer or cell culture medium.

    • Scientist's Note: The final concentration of DMSO in the assay wells should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

Tier 1: Evaluation of Anti-Inflammatory Activity

This tier focuses on elucidating the compound's direct effect on the primary enzymes of the prostaglandin synthesis pathway.

Workflow for Anti-Inflammatory Assays

G cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay enz_assay Protocol 1: COX-1 & COX-2 Inhibition Assay ic50_calc Calculate IC50 (COX-1) Calculate IC50 (COX-2) enz_assay->ic50_calc si_calc Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) ic50_calc->si_calc pge2_inhibition Determine % PGE2 Inhibition si_calc->pge2_inhibition Correlate & Validate raw_cells RAW 264.7 Macrophages treatment Treat with Compound + LPS Stimulation raw_cells->treatment supernatant Collect Supernatant treatment->supernatant elisa Protocol 2: PGE2 Quantification (ELISA) supernatant->elisa elisa->pge2_inhibition

Caption: Workflow for assessing anti-inflammatory potential.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay directly measures the ability of the compound to inhibit the activity of purified ovine or human COX-1 and COX-2 enzymes. Commercial kits (e.g., from Cayman Chemical, BPS Bioscience) are widely available and provide a standardized format.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase reaction is colorimetric and can be measured spectrophotometrically. Inhibitors reduce the rate of color development.

Materials:

  • COX Inhibitor Screening Assay Kit (containing assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid substrate, and a colorimetric substrate like TMPD).

  • 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (Test Compound).

  • Celecoxib or SC-560 (Positive controls for COX-2 and COX-1, respectively).

  • DMSO (Vehicle).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~590 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Also, prepare dilutions for the positive controls. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to the "Blank" wells.

    • Add 10 µL of DMSO to the "100% Initial Activity" (Vehicle Control) wells.

    • Add 10 µL of each diluted standard or test compound to the appropriate wells.

  • Enzyme Addition:

    • Add 10 µL of Assay Buffer to the Blank wells.

    • Add 10 µL of the appropriate COX isoenzyme (COX-1 or COX-2) to all other wells.

  • Incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (Substrate) to all wells to initiate the reaction.

  • Signal Development: Immediately add 10 µL of the Colorimetric Substrate Solution to all wells.

  • Measurement: Shake the plate for 1-2 minutes and read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes, or as a single endpoint reading.

Data Analysis:

  • Subtract the absorbance of the Blank from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 2: Cellular Prostaglandin E2 (PGE2) Quantification Assay

This cell-based assay validates the findings from the enzymatic assay in a more physiologically relevant context by measuring the inhibition of PGE2 production in stimulated inflammatory cells.

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LPS (from E. coli).

  • Test Compound and positive control (Celecoxib).

  • PGE2 ELISA Kit (e.g., from Elabscience, Arbor Assays, Cayman Chemical).[8][9][10]

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh, serum-free DMEM. Add various concentrations of the test compound or controls to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

    • Scientist's Note: Serum-free medium is used to avoid interference from serum components during the stimulation and ELISA steps.

  • Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Samples can be stored at -80°C or used immediately.

  • PGE2 ELISA: Quantify the PGE2 concentration in each supernatant sample according to the manufacturer's protocol for the specific ELISA kit being used.[8][11][12] This typically involves:

    • Adding standards, controls, and samples to a pre-coated microplate.

    • Adding a biotinylated detection antibody or an enzyme-conjugated PGE2 tracer.

    • Incubating, washing, and adding a substrate solution (e.g., TMB).

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the PGE2 standards.

    • Calculate the PGE2 concentration for each sample from the standard curve.

    • Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the data to determine the IC50 value for the inhibition of cellular PGE2 production.

Parameter Description Example Data
COX-1 IC50 Concentration for 50% inhibition of COX-1 enzyme.>100 µM
COX-2 IC50 Concentration for 50% inhibition of COX-2 enzyme.0.5 µM
Selectivity Index (SI) Ratio of COX-1 IC50 to COX-2 IC50.>200
PGE2 IC50 (Cellular) Concentration for 50% inhibition of PGE2 production in cells.1.2 µM

Tier 2: Evaluation of Antiproliferative & Cytotoxic Activity

This tier investigates the compound's potential as an anticancer agent by assessing its impact on the viability and proliferation of cancer cells.

Workflow for Cytotoxicity Assays

G cluster_0 Cell Panel cluster_1 Primary Screen (Metabolic Assay) cluster_2 Confirmatory Screen (Membrane Integrity) cell1 Cancer Cell Line 1 (e.g., A375 Melanoma) cell2 Cancer Cell Line 2 (e.g., MCF-7 Breast) cell3 Non-Cancerous Control (e.g., HaCaT Keratinocyte) plate_cells Seed Cells in 96-well Plates treat_cells Treat with Compound (24-72h) plate_cells->treat_cells mtt_assay Protocol 3: MTT Assay treat_cells->mtt_assay trypan_assay Protocol 4: Trypan Blue Exclusion Assay treat_cells->trypan_assay mtt_read Read Absorbance (570 nm) mtt_assay->mtt_read mtt_calc Calculate % Viability Determine IC50 mtt_read->mtt_calc trypan_viability Calculate % Viability mtt_calc->trypan_viability Confirm Results cell_count Count Viable/Non-viable Cells trypan_assay->cell_count cell_count->trypan_viability

Caption: Workflow for assessing antiproliferative activity.

Protocol 3: MTT Cell Proliferation & Viability Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring its absorbance.

Materials:

  • Selected cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and a non-cancerous control line (e.g., HaCaT keratinocytes).[7]

  • Appropriate culture media and supplements.

  • Test Compound and a positive control (e.g., Doxorubicin or Cisplatin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[16]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking or pipetting.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Data Analysis:

  • Subtract the absorbance of the "medium only" blank from all readings.

  • Calculate the percent viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

  • Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 4: Trypan Blue Exclusion Assay for Cell Viability

This assay provides a direct count of viable versus non-viable cells and serves as a valuable confirmation of the results obtained from metabolic assays like MTT.

Principle: Live cells have intact cell membranes that exclude the trypan blue dye, whereas dead cells have compromised membranes and take up the dye, appearing blue.[17][18]

Materials:

  • Cell suspension treated with the compound (from a parallel experiment in a 6-well plate).

  • Trypan Blue solution (0.4%).

  • Hemocytometer and microscope.

Procedure:

  • Cell Harvesting: After treating cells with the compound for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.[17]

  • Staining: Mix 1 part of the cell suspension with 1 part of 0.4% trypan blue solution (a 1:1 ratio).[19]

  • Incubation: Allow the mixture to stand for 2-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[20]

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid.

  • Calculation:

    • % Viability = (Number of Viable Cells / Total Number of Cells) x 100.[19]

    • Total Viable Cells/mL = (Number of Viable Cells Counted) x Dilution Factor (2 in this case) x 10^4.

Parameter Description Example Data (A375 Cells) Example Data (HaCaT Cells)
IC50 (MTT, 48h) Concentration for 50% reduction in viability.15 µM> 100 µM
% Viability (Trypan Blue @ 20µM) Viability determined by direct cell counting.45%92%

Summary and Integrated Discussion

The proposed in vitro assay cascade provides a comprehensive and logical approach to characterizing 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. By first establishing its activity and selectivity against COX enzymes, researchers can determine its potential as a targeted anti-inflammatory agent. A high COX-2 selectivity index coupled with potent inhibition of PGE2 production in a cellular context would build a strong case for this mechanism of action.

Subsequently, screening against a panel of cancer and non-cancerous cells will reveal any antiproliferative properties. A low IC50 value against cancer cells, particularly when compared to a high IC50 for non-cancerous cells, would indicate a favorable therapeutic window for potential development as an anticancer agent. The combined data from these tiers will allow for an informed decision on the future direction of preclinical development for this compound.

References

  • Trypan Blue Exclusion Test of Cell Viability - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Trypan Blue Assay Protocol | Technical Note 181. (2025, May 30). DeNovix. [Link]

  • Tripathi, K., Srivastava, Y., & Kumar, N. (n.d.). Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. Deep Science Publishing. [Link]

  • Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.). ResearchGate. [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. [Link]

  • El-Sayed, M. T., El-Subbagh, H. I., El-Adl, K., Al-Obaid, A. M., & Elmazar, M. M. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]

  • Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Elabscience. [Link]

  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... (n.d.). ResearchGate. [Link]

  • Prostaglandin E2 (PGE2) ELISA Kit (UNEB0008). (n.d.). Assay Genie. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9). ACS Publications. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., Marzouk, M., Sobhi, M. G., & Al-Obaid, A. M. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012, September 1). Bentham Science Publishers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). ACS Publications. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Using 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Guide for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Executive Summary & Application Context

This guide details the experimental handling, derivatization, and biological evaluation of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (referred to herein as Compound AP-Bu ).

Compound AP-Bu represents a "privileged scaffold" in medicinal chemistry. Its 1,3-diphenyl-5-aminopyrazole core is a structural progenitor for several FDA-approved therapeutics (e.g., Celecoxib, Crizotinib). The specific inclusion of a 4-butylphenyl moiety confers significant lipophilicity, making this molecule an ideal hydrophobic probe for exploring deep binding pockets in kinases (e.g., p38 MAPK, Src) and Calcium Release-Activated Calcium (CRAC) channels.

Primary Applications:

  • Hit-to-Lead Optimization: Use as a starting block for SAR (Structure-Activity Relationship) studies targeting ATP-binding sites.

  • Fragment-Based Drug Design (FBDD): The 5-amino group serves as a critical "handle" for amide, urea, or sulfonamide coupling to improve binding affinity.

  • Bioisostere Synthesis: Precursor for fused ring systems like pyrazolo[1,5-a]pyrimidines (ATP-mimetics).

Chemical Handling & Quality Control

Challenge: The n-butyl chain increases LogP (estimated ~4.5–5.0), leading to poor aqueous solubility and potential aggregation in assay buffers.

Protocol 2.1: Solubilization & Stock Preparation
  • Solvent: Molecular Biology Grade DMSO (Dimethyl Sulfoxide).

  • Target Concentration: 10 mM or 20 mM.

  • Storage: -20°C in amber glass vials (polystyrene can leach plasticizers into lipophilic solutions).

Step-by-Step:

  • Weighing: Weigh approximately 5–10 mg of AP-Bu into a tared amber glass vial.

  • Calculation:

    
    
    
  • Dissolution: Add calculated DMSO. Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • QC Check: Inspect for clarity. Any turbidity indicates aggregation.

  • Aliquoting: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles which induce precipitation.

Protocol 2.2: Purity Verification (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (aromatic rings) and ESI+ (Expected [M+H]+ = 292.4).

Derivatization Strategies (Chemical Biology)

The 5-amino group is relatively weakly nucleophilic due to electron withdrawal by the pyrazole ring. Standard coupling requires activation.

Workflow Visualization: Scaffold Evolution

The following diagram illustrates how AP-Bu is transformed into high-affinity inhibitors.

ScaffoldEvolution AP_Bu AP-Bu (Scaffold) (Weak Binder) Urea Urea Derivative (Kinase Type II Inhibitor) AP_Bu->Urea + R-N=C=O (H-Bond Donor) Amide Amide Derivative (Steric Probe) AP_Bu->Amide + R-COCl (Base Catalysis) Fused Pyrazolo[1,5-a]pyrimidine (ATP Mimic) AP_Bu->Fused + 1,3-Dicarbonyls (Cyclization) Activated Activated Electrophile (Isocyanate/Acid Chloride) Activated->Urea Alternative Route

Caption: Divergent synthesis pathways from the AP-Bu scaffold to generate kinase-targeted libraries.

Protocol 3.1: Urea Synthesis (Kinase "Type II" Motif)

Urea linkages are critical for binding the DFG-out conformation of kinases (e.g., Sorafenib-like binding).

  • Reagents: AP-Bu (1 eq), Aryl Isocyanate (1.1 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve AP-Bu in THF under Nitrogen.

    • Add TEA, then dropwise add Aryl Isocyanate.

    • Stir at 60°C for 4 hours.

    • Workup: Evaporate solvent. Recrystallize from Ethanol.

  • Validation: NMR shift of urea protons (~9.0 ppm).

Biological Evaluation: Kinase Inhibition Assay

Since AP-Bu is a generic scaffold, a broad screening approach is recommended before specific target validation.

Protocol 4.1: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring ADP generation.

Reagents:

  • Kinase (e.g., p38 MAPK or Src).

  • Substrate (e.g., Poly E4Y).

  • Ultra-Pure ATP (10 µM).

  • AP-Bu Stock (10 mM).

Experimental Workflow:

AssayWorkflow Prep Compound Prep Serial Dilution (DMSO) EnzReaction Enzyme Reaction Kinase + Substrate + AP-Bu (Incubate 60 min) Prep->EnzReaction ADP_Gen ADP Generation (ATP -> ADP) EnzReaction->ADP_Gen Reagent1 Add ADP-Glo Reagent (Deplete Unused ATP) ADP_Gen->Reagent1 Reagent2 Add Detection Reagent (Convert ADP -> Luciferase) Reagent1->Reagent2 40 min Incubate Readout Luminescence Readout (Plate Reader) Reagent2->Readout 30-60 min Incubate

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Data Analysis:

  • Normalization: Convert RLU (Relative Light Units) to % Inhibition.

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Inhibition using a 4-parameter logistic (4PL) regression to determine IC50 .

ADME Profiling: Lipophilicity Assessment

The butyl group significantly impacts membrane permeability and metabolic stability.

Protocol 5.1: Chromatographic Hydrophobicity Index (CHI) Instead of shake-flask LogP, use fast LC-based estimation.

  • Column: C18.

  • Method: Run a fast gradient (0–100% ACN) with known standards (e.g., Caffeine, Ketoconazole).

  • Calculation: Correlate retention time (

    
    ) of AP-Bu with the calibration curve of standards to derive CHI LogD.
    
  • Interpretation:

    • LogD > 5: High permeability but high metabolic risk (CYP oxidation of butyl chain).

    • LogD < 3: Good solubility, lower permeability.

    • AP-Bu Expected: High LogD (~4.8). Requires formulation (e.g., liposomes) for in vivo use.

Summary Data Table: Typical Parameters
ParameterValue / CharacteristicImplication
Molecular Weight 291.39 g/mol Fragment-like; room for derivatization.
LogP (Calc) ~4.8Low aqueous solubility; requires DMSO/Ethanol.
H-Bond Donors 2 (Amino group)Critical for H-bonding to kinase hinge region.
H-Bond Acceptors 2 (Pyrazole N)Interaction with catalytic residues.
Key Reactivity Nucleophilic N5; Electrophilic C4C4 allows halogenation; N5 allows amide coupling.
References
  • BenchChem. (2025).[1] The Aminopyrazole Scaffold: A Versatile Tool in the Development of CRAC Channel Inhibitors.[1] Retrieved from

  • National Institutes of Health (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from

  • MDPI Molecules. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications.[1][2][3][4][5] Retrieved from

  • Santa Cruz Biotechnology. (2024). 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Product Data. Retrieved from

  • Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives.[2][6] Retrieved from

Sources

Application Notes and Protocols for the Functionalization of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the pyrazole ring and the exocyclic amino group of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. Pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to strategically modify the pyrazole nucleus is crucial for the development of new chemical entities with tailored pharmacological profiles.[4][5] This document outlines robust methodologies for electrophilic substitution at the C4 position of the pyrazole ring and for the derivatization of the C5-amino group, enabling the synthesis of a diverse library of novel compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety is a privileged five-membered heterocyclic scaffold that is a cornerstone in the design of a wide array of biologically active molecules.[1][5] Its presence in blockbuster drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various anticancer and antimicrobial agents underscores its therapeutic versatility.[1][3] The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and pharmacokinetic properties of these molecules, thereby optimizing their efficacy and safety profiles.[5]

The subject of this guide, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, is a trisubstituted pyrazole with multiple sites amenable to chemical modification. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being particularly susceptible to electrophilic attack.[6][7][8] The C5-amino group is a potent activating group and a primary nucleophile, offering a handle for a variety of transformations.[3][9] This guide will provide detailed protocols for the selective functionalization at these key positions.

Strategic Functionalization Pathways

The functionalization of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine can be broadly categorized into two main strategies: electrophilic substitution on the pyrazole ring and derivatization of the exocyclic amino group. The choice of strategy depends on the desired structural modifications and the target biological activity.

Functionalization_Pathways A 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine B C4-Functionalization (Electrophilic Substitution) A->B Pyrazole Ring Reactivity C N5-Functionalization (Amino Group Derivatization) A->C Amino Group Reactivity D Halogenation (Br, Cl, I) B->D E Nitration B->E F Formylation (Vilsmeier-Haack) B->F G Acylation C->G H Alkylation/Arylation C->H I Diazotization & Subsequent Reactions C->I

Caption: Strategic functionalization pathways for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

Part I: C4-Functionalization of the Pyrazole Ring

The C4 position of the pyrazole ring in 5-aminopyrazoles is the most electron-rich and, therefore, the primary site for electrophilic substitution.[6][7][8] The electron-donating effect of the C5-amino group further enhances the nucleophilicity of the C4 position.

C4-Halogenation

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines provides an efficient route to 4-halopyrazole derivatives.[10][11][12] These halogenated intermediates are valuable precursors for further carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig cross-couplings.[13]

Expertise & Experience: The use of N-halosuccinimides (NXS) offers a mild and selective method for halogenation, avoiding the harsh conditions associated with elemental halogens. Dimethyl sulfoxide (DMSO) has been shown to act as both a solvent and a catalyst in these reactions.[10][11]

Protocol 1: C4-Bromination

ParameterValue
Reagents 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, N-Bromosuccinimide (NBS)
Solvent Dimethyl sulfoxide (DMSO)
Temperature Room Temperature
Reaction Time 2-4 hours
Stoichiometry 1.2 equivalents of NBS

Step-by-Step Methodology:

  • To a solution of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in DMSO (5 mL), add N-bromosuccinimide (1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 4-bromo-3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

Protocol 2: C4-Chlorination and Iodination

Similar procedures can be followed for chlorination and iodination using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) respectively, with minor adjustments to the reaction time as needed.

Halogenation_Workflow Start Start: 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine Reagents Add NXS (NBS, NCS, or NIS) in DMSO at RT Start->Reagents Reaction Stir for 2-4 hours Reagents->Reaction Workup Quench with water, filter, and dry Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Product: 4-Halo-3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine Purification->Product

Sources

Application Notes and Protocols for the Regioselective Halogenation of 3-aryl-1H-pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Pyrazoles in Synthesis

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] From kinase inhibitors in oncology to potent agents in crop protection, the functionalization of the pyrazole ring is of paramount importance.[3] Among the most versatile derivatives are the halogenated pyrazoles. The introduction of a halogen atom (Cl, Br, I) onto the pyrazole core serves two primary strategic purposes:

  • Modulation of Physicochemical Properties: Halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Synthetic Handle for Diversification: The halogen acts as a versatile synthetic handle, enabling further molecular elaboration through a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is essential for generating compound libraries in drug discovery.[1]

This guide focuses specifically on the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, a class of compounds that are themselves important pharmacophores. Traditional methods for pyrazole halogenation have often been hampered by issues such as the use of toxic reagents, harsh reaction conditions, and poor regioselectivity.[1][3] The protocols detailed herein describe a robust, metal-free, and highly regioselective method for the synthesis of 4-halogenated 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) at room temperature.[1][4][5]

Mechanistic Framework: Achieving C4-Regioselectivity

The halogenation of the pyrazole ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[7] The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole nucleus. The C4 position is the most electron-rich and sterically accessible site, and therefore the most favorable position for electrophilic attack.[7][8][9]

The presence of the amino group at the C5 position and the aryl group at the C3 position further activates the pyrazole ring towards electrophilic substitution, reinforcing the intrinsic preference for C4 halogenation. The reaction with N-halosuccinimides (NBS, NCS, NIS) is believed to be facilitated by the solvent, dimethyl sulfoxide (DMSO), which plays a dual role as both a solvent and a catalyst.[1][4] The proposed mechanism involves the activation of the N-X bond of the N-halosuccinimide by DMSO, generating a more potent electrophilic halogenating species (DMSO·X+). This species is then attacked by the electron-rich C4 position of the pyrazole ring to form a sigma complex intermediate. Subsequent deprotonation restores aromaticity and yields the final 4-halogenated product.[1]

G cluster_0 Catalyst Activation cluster_1 Electrophilic Attack cluster_2 Rearomatization NXS N-Halosuccinimide (NXS) Activated_Complex DMSO-X⁺ Complex NXS->Activated_Complex Activation DMSO DMSO DMSO->Activated_Complex Pyrazolamine 3-Aryl-1H-pyrazol-5-amine Sigma_Complex Sigma Complex (Arenium Ion) Activated_Complex->Sigma_Complex Pyrazolamine->Sigma_Complex C4 Attack Product 4-Halo-3-aryl-1H-pyrazol-5-amine Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide Product->DMSO Catalyst Regeneration

Caption: Proposed mechanism for DMSO-catalyzed C4-halogenation.

Experimental Protocols

The following protocols are adapted from a validated, metal-free methodology for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[1]

Protocol 1: General Procedure for C4-Bromination and C4-Iodination

Principle: This protocol utilizes N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) as the halogen source for the efficient bromination or iodination at the C4 position of N-protected or unprotected 3-aryl-1H-pyrazol-5-amines. DMSO serves as both the solvent and catalyst, enabling the reaction to proceed smoothly at room temperature.

Materials and Reagents:

  • N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine derivative (1.0 equiv, 0.2 mmol)

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.2 equiv, 0.24 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (2 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add the N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine (0.2 mmol).

  • Add anhydrous DMSO (2 mL) to dissolve the starting material.

  • Add NBS or NIS (0.24 mmol) to the solution in one portion.

  • Seal the flask and stir the reaction mixture at room temperature under a nitrogen atmosphere for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted halogenating agent.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with saturated brine solution (3 x 5 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a DCM/Ethanol eluent system) to afford the desired 4-bromo or 4-iodo product.[1]

Protocol 2: General Procedure for C4-Chlorination

Principle: Chlorination using N-Chlorosuccinimide (NCS) is generally less reactive than bromination or iodination and requires a higher stoichiometry of the halogenating agent to achieve good conversion. The underlying mechanism and workup procedure remain similar.

Materials and Reagents:

  • N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine derivative (1.0 equiv, 0.2 mmol)

  • N-Chlorosuccinimide (NCS) (2.5 equiv, 0.5 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (2 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add the N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine (0.2 mmol).

  • Add anhydrous DMSO (2 mL) to dissolve the starting material.

  • Add NCS (0.5 mmol) to the solution.

  • Seal the flask and stir the reaction mixture at room temperature under a nitrogen atmosphere for 3 hours.[1] Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture directly with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with saturated brine solution (3 x 5 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a DCM/Ethanol eluent system) to afford the desired 4-chloro product.[1]

General Experimental Workflow

G start 1. Reagent Setup dissolve 2. Dissolve Pyrazolamine in DMSO start->dissolve add_nxs 3. Add NXS (NBS, NIS, or NCS) dissolve->add_nxs react 4. Stir at Room Temp (3-6h under N₂) add_nxs->react quench 5. Quench Reaction (aq. Na₂S₂O₃ for Br/I) react->quench extract 6. Dichloromethane Extraction quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry (Na₂SO₄) & Filter wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Flash Chromatography concentrate->purify end 11. Pure 4-Halopyrazole purify->end

Caption: Standard workflow for NXS-mediated halogenation.

Protocol 3: Gram-Scale Synthesis of 4-Bromo/Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine

Principle: The scalability of this methodology is a key advantage. This protocol demonstrates the procedure for a gram-scale synthesis, which is crucial for producing material quantities sufficient for further drug development studies.

Materials and Reagents:

  • 3-phenyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv, 4.0 mmol, 1.25 g)

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.2 equiv, 4.8 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • In a suitable flask, combine 3-phenyl-1-tosyl-1H-pyrazol-5-amine (4.0 mmol) and DMSO (10 mL).

  • Add NBS or NIS (4.8 mmol) and stir the mixture at room temperature under a nitrogen atmosphere for 6 hours.

  • After the reaction is complete, quench with 25 mL of sodium thiosulfate solution.

  • Extract the aqueous phase with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with saturated brine solution (3 x 25 mL), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 4-halogenated product.[1] This gram-scale synthesis has been reported to yield excellent results, with 90% for the brominated product and 98% for the iodinated product.[1]

Substrate Scope and Performance Data

This halogenation protocol demonstrates a broad substrate scope, tolerating various substituents on both the N-arylsulfonyl group and the 3-aryl ring. Electron-donating and electron-withdrawing groups are generally well-tolerated, providing moderate to excellent yields.

EntryHalogenating AgentN-Protecting Group3-Aryl GroupProductYield (%)
1NBSTosylPhenyl4-Bromo90%[1]
2NISTosylPhenyl4-Iodo98%[1]
3NBSTosyl4-Me-Ph4-Bromo88%[1]
4NISTosyl4-Me-Ph4-Iodo95%[1]
5NBSTosyl4-Cl-Ph4-Bromo85%[1]
6NISTosyl4-Cl-Ph4-Iodo92%[1]
7NCSTosylPhenyl4-Chloro68%[1]
8NCSTosyl4-F-Ph4-Chloro72%[1]
9NBSH (unprotected)Phenyl4-Bromo80%[1]
10NISH (unprotected)Phenyl4-Iodo70%[1]

Table adapted from data presented by He, J. et al. (2021).[1][5]

Field-Proven Insights & Troubleshooting

  • Causality of Solvent Choice: While other solvents like n-hexane can yield the product, DMSO consistently provides superior yields.[1] This is attributed to its ability to activate the N-halosuccinimide, increasing the electrophilicity of the halogen.[1]

  • Stoichiometry is Key for Chlorination: As observed in Protocol 2 and the data table, chlorination with NCS requires a higher molar excess (typically 2.5 equivalents) to drive the reaction to completion, reflecting the lower reactivity of NCS compared to NBS and NIS.[1]

  • Unprotected Pyrazoles: The reaction is compatible with N-unprotected 3-aryl-1H-pyrazol-5-amines, providing direct access to these valuable building blocks without the need for protecting group strategies.[1]

  • Workup Considerations: The aqueous sodium thiosulfate quench is critical for reactions involving NBS and NIS to neutralize any excess halogenating reagent, which can complicate purification.

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently active halogenating agent; moisture in the reaction.Ensure NXS reagent is fresh. Use anhydrous DMSO and maintain a dry inert atmosphere. For chlorination, increase the equivalents of NCS.
Formation of Multiple Products Reaction temperature too high; side-chain halogenation.Maintain the reaction at room temperature. This protocol is designed for high regioselectivity at C4.
Difficult Purification Incomplete quenching of NXS.Ensure the sodium thiosulfate quench is performed until the color of free iodine (if any) disappears completely before extraction.

References

  • ResearchGate. (n.d.). Halogenations of 3-aryl-1 H -pyrazol-5-amines. Available at: [Link]

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, 2021(1), 66. Available at: [Link]

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. Available at: [Link]

  • Kumar, A., Kumar, V., & Kumar, R. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13324-13328. Available at: [Link]

  • Baxter, R. D., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Adhami, M. K., et al. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. Available at: [Link]

  • Synfacts. (2019). Efficient Halogenation of 2-Aminopyrazine. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Available at: [Link]

  • ResearchGate. (2023). N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. Available at: [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Available at: [Link]

  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]

  • SlideShare. (2018). Pyrazole. Available at: [Link]

  • ACS Publications. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Available at: [Link]

  • RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]

  • ResearchGate. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

  • ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • ACS Publications. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available at: [Link]

  • HETEROCYCLES. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

This guide addresses the purification of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine , a lipophilic 5-aminopyrazole derivative commonly synthesized via the condensation of 3-(4-butylphenyl)-3-oxopropanenitrile with phenylhydrazine.[1][2]

  • Chemical Structure: A pyrazole core featuring a basic primary amine at C5, a phenyl group at N1, and a lipophilic 4-butylphenyl moiety at C3.[1][2]

  • Key Impurities: Unreacted phenylhydrazine (toxic), unreacted

    
    -ketonitrile, oxidized azo-dimers, and potential regioisomers (though 5-amino is thermodynamically favored from 
    
    
    
    -ketonitriles).[1][2]
  • Solubility Characteristics: High solubility in chlorinated solvents (DCM, CHCl

    
    ) and polar aprotic solvents (DMSO); moderate-to-good solubility in hot alcohols (EtOH, iPrOH); insoluble in water.[1][2]
    

Troubleshooting & FAQs (Q&A)

Q1: My crude product is a sticky oil or dark tar. How do I induce crystallization?

Diagnosis: This is common when residual phenylhydrazine or solvent remains, preventing crystal lattice formation.[1][2] The lipophilic butyl chain also lowers the melting point compared to the unsubstituted phenyl analog, increasing the tendency to oil out.[1]

Corrective Action:

  • Trituration: Dissolve the crude oil in a minimum amount of diethyl ether or MTBE (Methyl tert-butyl ether).[1][2] Slowly add hexanes or pentane until cloudy. Scratch the flask wall with a glass rod to induce nucleation.[1][2]

  • The "Crash" Method: Dissolve the oil in a small volume of hot ethanol.[1] Add water dropwise until persistent turbidity is observed.[1][2] Cool slowly to 4°C.

  • High-Vacuum Drying: Ensure all solvent traces are removed.[1][2] Residual ethanol often acts as a plasticizer, keeping the product amorphous.[2]

Q2: How do I efficiently remove unreacted phenylhydrazine?

Context: Phenylhydrazine is toxic and can co-elute or co-crystallize.[1][2] It is also susceptible to air oxidation, turning the product red/brown over time.[1]

Protocol:

  • Acid Scavenging (Preferred): While the aminopyrazole is weakly basic, phenylhydrazine is more basic.[1]

    • Dissolve the crude solid in DCM.[2]

    • Wash with 0.5 M HCl (cold).[1][2] Note: Monitor the organic layer.[1][2] If the product precipitates as the HCl salt, use a lower concentration (0.1 M) or switch to an acetic acid wash.

    • The phenylhydrazine will partition into the aqueous acid phase.[1]

    • Wash the organic layer with saturated NaHCO

      
       to neutralize, then brine.[1]
      
  • Chromatography: Phenylhydrazine streaks on silica.[1][2] Pre-treat the column with 1% triethylamine in the mobile phase to neutralize acidic sites on the silica, preventing the amine product from tailing, while allowing better separation from the hydrazine.[1]

Q3: I suspect I have the wrong regioisomer (3-amino vs. 5-amino). How do I distinguish them?

Expert Insight: The condensation of


-ketonitriles with phenylhydrazine typically yields the 5-amino-1-phenyl-3-substituted  pyrazole (the target) as the major product.[1][2] The 3-amino isomer is rare via this route but possible if reaction conditions (pH) vary.[1][2]

Validation (NMR):

  • NOE (Nuclear Overhauser Effect): This is the definitive test.[1][2] Irradiate the amine protons (-NH

    
    ).[1][2]
    
    • Target (5-amino): You will see an NOE signal enhancement at the ortho-protons of the N1-phenyl ring .[1][2]

    • Isomer (3-amino): You will see NOE enhancement at the C4-H of the pyrazole ring, but not the N1-phenyl ring.[1]

Q4: The product is colored (yellow/orange) despite being chemically pure. Why?

Cause: Trace oxidation products (azo compounds) or phenylhydrazine decomposition.[1][2] Solution:

  • Activated Carbon Treatment: During recrystallization (see Protocol A), add activated charcoal (5-10% w/w) to the hot solution.[1][2] Filter through Celite while hot.[1][2] This is highly effective for removing colored oxidized impurities.[1][2]

Experimental Protocols

Protocol A: Recrystallization (Ethanol/Water System)

Best for: Final polishing of material >90% purity.[1]

  • Dissolution: Place 1.0 g of crude amine in a flask. Add Absolute Ethanol (approx. 5-8 mL) and heat to reflux until dissolved.

  • Filtration (Optional): If insoluble particles remain, filter hot. If the solution is colored, treat with activated carbon as described in Q4.[1]

  • Nucleation: Remove from heat. While still hot, add warm water dropwise.[1][2] Stop immediately when a faint, persistent cloudiness appears.[2]

  • Crystallization: Add a few drops of ethanol to clear the cloudiness. Allow the solution to cool to room temperature undisturbed.[2] Then move to a 4°C fridge for 4-12 hours.

  • Collection: Filter the white/off-white needles.[1][2] Wash with cold 50% EtOH/Water.[1][2] Dry under vacuum at 40-50°C.[1][2]

Protocol B: Flash Column Chromatography

Best for: Separating complex mixtures or removing significant starting materials.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient elution.[1][2]

    • Start: 10% Ethyl Acetate in Hexanes (to elute non-polar impurities like unreacted nitrile).[1][2]

    • Ramp: Increase to 30-40% Ethyl Acetate in Hexanes.

    • Modifier: Add 1% Triethylamine (TEA) if the peak tails significantly (due to amine interaction with silica).[2]

  • TLC Visualization: UV (254 nm).[1][2] The compound is UV active.[1][2] Iodine stain can also be used.[1][2]

Data & Solvent Guide

Table 1: Solubility & Purification Solvent Selection

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol HighModerateExcellent Primary choice for recrystallization.[1][2]
Ethanol / Water HighLowExcellent "Crash" method solvent pair.[1][2]
Toluene HighModerateGoodGood for removing non-polar impurities.[1][2]
DCM Very HighVery HighPoor (Cryst.)Use for extraction/work-up only.[1][2]
Hexanes LowInsolubleAnti-solventUse to precipitate product from ether/DCM.[1][2]

Process Logic Visualization

The following diagram illustrates the critical decision-making pathway for purifying 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Oily / Sticky Tar CheckState->Oil PurityCheck Check Purity (TLC/NMR) Solid->PurityCheck Trituration Triturate with Et2O/Hexane Oil->Trituration Induce Solid Trituration->Solid Recryst Recrystallization (EtOH/H2O) Final Pure 5-Aminopyrazole Recryst->Final PurityCheck->Recryst High Purity (>85%) ImpurityType Identify Impurity PurityCheck->ImpurityType Low Purity (<85%) PhNHNH2 Phenylhydrazine Present ImpurityType->PhNHNH2 Color Colored Impurities ImpurityType->Color AcidWash Acid/Base Extraction (0.5M HCl wash) PhNHNH2->AcidWash Column Column Chromatography (Hex/EtOAc + 1% TEA) PhNHNH2->Column If Acid Sensitive Carbon Activated Carbon Treatment Color->Carbon AcidWash->Recryst Carbon->Recryst Column->Final

Caption: Decision matrix for purification based on physical state and impurity profile.

References

  • Synthesis of 5-aminopyrazoles (General Mechanism)

    • El-Sagara, A. et al. "Synthesis and Biological Activity of Some New 5-Aminopyrazole Derivatives."[1][2] Molecules, 2000.[2] Link[1][2]

    • Note: Describes the standard condensation of beta-ketonitriles with hydrazines.
  • Regioselectivity of Pyrazole Formation

    • Fustero, S. et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles."[1][2] Journal of Organic Chemistry, 2008.[1] Link[1][2]

    • Note: Authoritative source on distinguishing regioisomers via NMR/NOE.
  • Purification of 1-Phenyl-5-aminopyrazoles

    • Aggarwal, R. et al. "An efficient synthesis of 5-aminopyrazoles..."[1] Beilstein Journal of Organic Chemistry, 2011.[1] Link

    • Note: Provides experimental details on recrystallization
  • Chemical Property Data (Analogous Compounds)

    • PubChem Compound Summary for 1-phenyl-1H-pyrazol-5-amine.[1][2] Link[1][2]

    • Note: Used for solubility and pKa extrapolation.[1]

Sources

Technical Support Center: Overcoming Low Yield in 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this critical heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the common and nuanced issues that can arise during synthesis. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve current problems but also to anticipate and prevent future setbacks.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses the most frequently encountered issues in 5-aminopyrazole synthesis. Each question is followed by an in-depth analysis of potential causes and a set of actionable solutions grounded in established chemical principles.

Q1: My yield of 5-aminopyrazole is consistently low. What are the primary factors I should investigate?

Low yield is the most common complaint, and it rarely stems from a single cause. A systematic approach is required to diagnose the issue. The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] The apparent simplicity of this reaction belies several critical variables that can drastically impact yield.

Potential Cause 1: Reagent Quality and Stability

  • Hydrazine Instability: Hydrazine hydrate and its derivatives, particularly phenylhydrazine, are susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in the effective concentration of the nucleophile.[3] Using old or improperly stored hydrazine is a frequent source of low yields.

  • β-Ketonitrile Impurity: The β-ketonitrile starting material can undergo self-condensation or hydrolysis, especially if acidic or basic impurities are present. The purity of this reagent is paramount for a clean reaction.

Solutions:

  • Assess Hydrazine Quality: Use freshly opened or recently distilled hydrazine derivatives. Hydrazine sulfate is a more stable, crystalline solid alternative to the hydrate and can be used with the addition of a mild base to liberate the free hydrazine in situ.[3]

  • Verify Starting Material Purity: Confirm the purity of your β-ketonitrile via NMR or GC-MS before starting the reaction. If necessary, purify it by distillation or recrystallization.

Potential Cause 2: Suboptimal Reaction Conditions

  • Incorrect pH: The reaction mechanism involves two key steps: the initial nucleophilic attack of hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon.[1] The pH of the medium is critical. Highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can deprotonate the β-ketonitrile, leading to undesired side reactions. A neutral to slightly acidic medium (e.g., using acetic acid as a catalyst or solvent) is often optimal.

  • Inappropriate Temperature: While heating is often required to drive the cyclization step, excessive temperatures can promote decomposition of the hydrazine reagent and the formation of tars, especially with sensitive substrates.

Solutions:

  • Optimize pH: For reactions using hydrazine salts (e.g., hydrochloride or sulfate), add a stoichiometric amount of a base like sodium acetate to buffer the reaction.[4] For hydrazine hydrate, a catalytic amount of acetic acid in a solvent like ethanol often provides the best results.

  • Temperature Screening: Begin the reaction at a moderate temperature (e.g., refluxing ethanol) and monitor by TLC. If the reaction is sluggish, a higher boiling point solvent (e.g., n-butanol or toluene) can be trialed, but with caution.

Potential Cause 3: Inefficient Work-up and Purification

  • Product Loss during Extraction: 5-aminopyrazoles are basic and can have appreciable water solubility, especially low molecular weight derivatives. During aqueous work-up, the product can be lost to the aqueous phase if the pH is not carefully controlled.

  • Difficult Crystallization: Crude 5-aminopyrazoles often precipitate as oils or amorphous solids that are difficult to purify by crystallization. Finding a suitable solvent system can be challenging.[5]

Solutions:

  • pH-Controlled Work-up: During extraction, ensure the aqueous layer is basic (pH > 8) to keep the aminopyrazole in its free-base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.

  • Systematic Recrystallization Screening: Test a range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol), and their mixtures. A common and effective system is ethanol/water.[5] If direct crystallization fails, consider converting the product to its hydrochloride salt, crystallizing it, and then neutralizing it back to the free base.

Below is a troubleshooting workflow to systematically diagnose low-yield issues.

G start Low Yield Observed reagent 1. Assess Reagent Quality start->reagent conditions 2. Review Reaction Conditions reagent->conditions hydrazine Hydrazine Purity/ Stability reagent->hydrazine Common Issue [10] ketonitrile β-Ketonitrile Purity reagent->ketonitrile workup 3. Evaluate Work-up & Purification conditions->workup ph pH Control conditions->ph Critical Factor [9] temp Temperature/ Solvent conditions->temp extraction Extraction Loss workup->extraction purification Purification Method workup->purification Often Challenging [13]

Benzoylacetonitrile + Hydrazine Hydrate --(EtOH, reflux)--> 3-phenyl-1H-pyrazol-5-amine

Aldehyde + Malononitrile + Phenylhydrazine --(Catalyst, Solvent, Heat)--> Substituted 5-Aminopyrazole-4-carbonitrile

Caption: Simplified mechanism for 5-aminopyrazole formation.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to 5-aminopyrazoles? A: The most common and versatile routes start from 1,3-dielectrophilic precursors. These include:

  • Condensation of β-ketonitriles with hydrazines: This is the most widely used method. [1][2]2. Reaction of malononitrile or its derivatives with hydrazines: This often leads to 3,5-diaminopyrazoles or 5-amino-4-cyanopyrazoles. [6][7]3. Condensation of α,β-unsaturated nitriles with hydrazines: This route requires a leaving group on the alkene to facilitate aromatization. [8] Q: How critical is the quality of hydrazine hydrate? A: Extremely critical. Hydrazine is a powerful reducing agent and is prone to decomposition. The commercial "100% hydrazine hydrate" is actually a 64% aqueous solution of hydrazine by weight. Using a reagent that has been opened for a long time or exposed to air can be a primary reason for reaction failure or low yield. [3]Always use fresh reagent or titrate older stock to determine its actual concentration.

Q: What are the best analytical techniques for monitoring these reactions? A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the appearance of the product. For more detailed analysis, including checking for isomeric byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Final product characterization should always be performed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Unknown Author. (2024). Green and efficient synthesis of 5-amino-1 H -pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Unknown Author. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc. [Link]

  • Alnajjar, R. A. (2017). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. ResearchGate. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Reddit User. (2022). Purification of Amino-Pyrazoles. Reddit. [Link]

  • Anwar, H. F. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

Sources

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and storage of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

Q1: My solid sample of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine has turned from off-white to brown. What is the cause and can I still use it?

A1: A brown discoloration is a common indicator of oxidation, particularly of the amine group on the pyrazole ring.[1] This process can be accelerated by exposure to air and light. While slight discoloration may not significantly impact purity for some applications, it is a sign of degradation. It is highly recommended to assess the purity of the sample using techniques like HPLC or TLC before use. For sensitive experiments, using a fresh, unoxidized sample is advisable. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light using an amber vial or foil, and keep it in a cool, dry place.[1]

Q2: I observe a new spot on the TLC plate of my compound after storing its solution in the freezer. What does this signify?

A2: The appearance of a new spot on a TLC plate indicates the formation of a new chemical entity, suggesting that your compound is degrading even at low temperatures.[1] This can be caused by several factors in a solution, including the presence of residual moisture facilitating hydrolysis or exposure to dissolved oxygen.[1] Solvents can also play a role in degradation. It is crucial to use anhydrous solvents and to degas them before preparing solutions for long-term storage.

Q3: How critical is moisture for the stability of this compound?

A3: Moisture can be detrimental to the stability of pyrazole derivatives. For N-unsubstituted pyrazoles, water can facilitate tautomeric interconversion.[1] While 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is an N-substituted pyrazole, the exocyclic amine group can still participate in hydrogen bonding with water, potentially increasing its susceptibility to hydrolysis or other water-mediated degradation pathways. Therefore, it is best practice to store the compound in a desiccated environment.[1]

Q4: What are the ideal long-term storage conditions for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine?

A4: Based on general guidelines for pyrazole compounds, the following conditions are recommended for long-term stability:[1][2]

  • Temperature: Refrigerated at 2-8°C or frozen at -20°C.

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protected from light in an amber, tightly sealed vial.

  • Moisture: Stored in a dry environment, preferably in a desiccator.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amine group.[1]
Light Amber vial or wrapped in foilPrevents photodegradation.[1]
Moisture Desiccated environmentMinimizes hydrolysis and other moisture-related degradation.[1]

II. Troubleshooting Guides

This section provides systematic approaches to identify and resolve stability and degradation issues.

Guide 1: Investigating Sample Discoloration

This guide will help you determine the cause and extent of discoloration of your solid sample.

Caption: Workflow for addressing discolored solid samples.

Experimental Protocol: Purity Assessment by HPLC
  • Standard Preparation: Prepare a stock solution of a known pure sample (if available) of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the discolored sample at the same concentration in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the standard and the sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the discolored sample.

Guide 2: Troubleshooting Degradation in Solution

This guide provides steps to identify the cause of compound degradation in a solution.

G cluster_main Potential Degradation of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine cluster_products Degradation Products A 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine B Oxidized Species (e.g., nitroso, nitro derivatives) A->B O₂ / Light (Oxidation) C Hydrolysis Products (potential ring opening) A->C H₂O / Extreme pH (Hydrolysis) D Photodegradation Adducts/Fragments A->D UV Light (Photolysis)

Caption: Potential degradation pathways for the target compound.

IV. Best Practices for Handling and Use

To ensure the reliability of your experimental results, adhere to the following best practices:

  • Aliquoting: Upon receiving a new batch of the compound, if it will be used over an extended period, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.

  • Solvent Purity: Always use high-purity, anhydrous solvents for preparing solutions. Residual impurities in solvents can catalyze degradation.

  • Inert Atmosphere for Solutions: For preparing solutions for storage or for sensitive reactions, use solvents that have been degassed by sparging with an inert gas (argon or nitrogen).

  • pH Control: In aqueous buffers for biological assays, be mindful of the pH, as extreme pH can affect the stability of the compound. [3]* Consistent Procedures: Ensure that all researchers in your lab follow the same storage and handling procedures to maintain consistency in experimental outcomes. Inconsistent results in biological assays can sometimes be traced back to the presence of impurities or degradation products. [1] By following these guidelines, you can minimize the risk of compound degradation and ensure the integrity of your valuable research material.

References

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available from: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. Available from: [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. ResearchGate. Available from: [Link]

Sources

Side reactions in the synthesis of 1,3,5-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3,5-Substituted Pyrazole Synthesis Current Status: Operational 🟢 Ticket Queue: Open

Welcome to the Pyrazole Synthesis Support Hub

Subject: Troubleshooting Side Reactions & Regioselectivity in Cyclocondensation Protocols Assigned Specialist: Senior Application Scientist

You are likely here because your LC-MS shows a split peak, your NMR integration is off, or your product refuses to solidify. The synthesis of 1,3,5-substituted pyrazoles—typically via the condensation of hydrazine derivatives with 1,3-dielectrophiles (the Knorr synthesis)—is deceptively simple. While the ring forms easily, controlling how it forms (regiochemistry) and preventing oligomerization requires precise kinetic control.

This guide treats your synthesis as a debugging process. Select the "Ticket" below that matches your observation.

Ticket #001: The Regioselectivity Crisis (1,3,5- vs. 1,5,3-Isomers)

Symptom: "I reacted a methyl-hydrazine with an unsymmetrical 1,3-diketone and got a 60:40 mixture of isomers."

Root Cause Analysis: This is the most common failure mode. The reaction involves two nucleophiles (the hydrazine nitrogens) and two electrophiles (the carbonyl carbons).[1]

  • N1 (Substituted Nitrogen): More electron-rich (nucleophilic) but sterically hindered.

  • N2 (Unsubstituted Nitrogen): Less nucleophilic but sterically accessible.

  • The Conflict: Under neutral conditions, the more nucleophilic N1 attacks the most electrophilic carbonyl. However, steric bulk can override this, forcing N2 to attack first.

Troubleshooting Protocol:

VariableAdjustmentMechanism of Action
Solvent (The "Magic" Fix) Switch to Fluorinated Alcohols (TFE or HFIP)Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) are strong hydrogen bond donors. They selectively activate the carbonyls and solvate the hydrazine, often flipping regioselectivity to >95:5 in favor of the 1,3,5-isomer (N1 attacks the less hindered carbonyl).
pH Acid vs. Base Acid (HCl/AcOH): Protonates the hydrazine, making N2 the only nucleophile available (N1 is protonated first). Base: Enhances N1 nucleophilicity.
Substrate Enaminones Replace 1,3-diketone with an enaminone (

). The "hard" carbonyl and "soft" enamine carbon create a massive reactivity difference, locking regioselectivity.

Decision Tree: Optimizing Regioselectivity

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine CheckBulky Are substituents bulky (t-Butyl, CF3)? Start->CheckBulky UseEnaminone Can you use an Enaminone precursor? CheckBulky->UseEnaminone No (Similar groups) AcidCat Use HCl/EtOH (Steric Control) CheckBulky->AcidCat Yes (Steric bias exists) SolventSwitch Switch Solvent to TFE or HFIP UseEnaminone->SolventSwitch No Result1 High Regioselectivity (Steric/Electronic Lock) UseEnaminone->Result1 Yes Result2 Regioselectivity via H-Bonding Network SolventSwitch->Result2 AcidCat->Result1

Caption: Workflow for selecting reaction conditions to maximize 1,3,5-regioselectivity.

Ticket #002: The "Stalled" Intermediate (5-Hydroxypyrazolines)

Symptom: "My mass spec shows a peak at [M+18] relative to the expected product, and the NMR shows a loss of aromaticity."

Root Cause Analysis: The reaction has stopped halfway. The hydrazine has attacked both carbonyls to form the ring, but the final dehydration step (elimination of water to aromatize) has failed.

  • Risk Factor: This is extremely common when using Trifluoromethyl (

    
    )  groups (strong electron-withdrawing groups stabilize the hydrate) or when running the reaction at room temperature in neutral solvents.
    

Corrective Action:

  • Force Dehydration: Do not discard the product. Resuspend the crude intermediate in glacial acetic acid or ethanol with catalytic

    
    .
    
  • Heat: Reflux is required. The aromatization energy barrier is higher for electron-deficient pyrazoles.

  • Azeotropic Removal: For stubborn cases, use toluene with p-TsOH and a Dean-Stark trap to physically remove water.

Ticket #003: The "Double-Condensation" (Azines)

Symptom: "I have a high molecular weight impurity (dimer) and low yield."

Root Cause Analysis: You formed an Azine . Instead of the hydrazine nitrogens attacking two carbonyls on the same molecule (cyclization), one hydrazine molecule attacked carbonyls on two different diketone molecules.

  • Mechanism: Hydrazine (

    
    ) acts as a linker between two ketones.
    
  • Trigger: This happens when the Diketone is in excess or added too quickly to the hydrazine.

Prevention Protocol (The "Inverse Addition" Rule):

  • Standard: Never add Hydrazine to the Diketone.

  • Correct: Dissolve Hydrazine (slight excess, 1.1 equiv) in solvent. Slowly add the Diketone solution dropwise to the Hydrazine. This ensures the hydrazine concentration is always high relative to the diketone, favoring intramolecular cyclization over intermolecular dimerization.

Ticket #004: N-Alkylation Side Reactions

Symptom: "I synthesized the pyrazole ring first, then tried to add the R-group to the nitrogen, but I got a mix of isomers."

Root Cause Analysis: Alkylation of a pre-formed pyrazole anion is rarely regioselective. The pyrazolate anion has two nucleophilic nitrogens. The "lone pair" availability is governed by tautomerism and sterics.

  • Outcome: Usually a mix of N1- and N2-alkylated products that are difficult to separate by column chromatography.

Strategic Fix: Abandon post-synthetic alkylation. Use substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine) in the cyclization step (Ticket #001) to install the N-substituent during ring formation. This moves the problem from "uncontrollable alkylation" to "controllable cyclization."

Standardized Experimental Protocols

Protocol A: High-Selectivity Fluorinated Solvent Method

Best for: Difficult substrates where standard ethanol reflux yields isomer mixtures.

  • Preparation: Dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) (3.0 mL).

    • Note: TFE is expensive but recoverable. It acts as a hydrogen-bond donor catalyst.

  • Addition: Add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC.[2][3]

    • Validation: TFE often accelerates the reaction significantly compared to EtOH.

  • Workup: Evaporate TFE under reduced pressure (rotovap).

  • Purification: The crude residue is often >95% pure 1,3,5-isomer. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: "Inverse Addition" Method (Azine Prevention)

Best for: Simple pyrazoles using Hydrazine Hydrate.

  • Setup: Charge a flask with Hydrazine Hydrate (1.2 equiv) and Ethanol (0.5 M concentration). Cool to 0°C.

  • Addition: Dissolve 1,3-diketone (1.0 equiv) in Ethanol. Load into an addition funnel.

  • Execution: Add diketone solution dropwise over 30 minutes.

  • Cyclization: Allow to warm to room temperature, then reflux for 1 hour.

  • Check: If a precipitate forms immediately upon mixing, it may be the hydrazone intermediate. This should dissolve upon refluxing.[4]

Visualizing the Pathway

The following diagram illustrates the competition between the desired cyclization and the side reactions (Azine formation and Isomerization).

ReactionPathways Hydrazine R-Hydrazine Hydrazone Mono-Hydrazone (Key Intermediate) Hydrazine->Hydrazone Attack C1 Diketone 1,3-Diketone Diketone->Hydrazone Desired 1,3,5-Pyrazole (Target) Hydrazone->Desired Cyclization (N2->C3) Favored in TFE WrongIsomer 1,5,3-Pyrazole (Regio-impurity) Hydrazone->WrongIsomer Cyclization (N2->C1) Favored in Base Intermediate 5-Hydroxypyrazoline (Stalled) Hydrazone->Intermediate Incomplete Dehydration Azine Azine Dimer (Stoichiometry Error) Hydrazone->Azine + Excess Diketone Intermediate->Desired Acid/Heat

Caption: Mechanistic divergence in pyrazole synthesis showing critical failure points.

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[5]

  • Maddila, S., et al. (2013). "Recent Advances in the Synthesis of Pyrazoles: A Review." Journal of Saudi Chemical Society, 20, S731-S792.

  • Gosselin, F., et al. (2010). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Letters, 10(13), 2412–2415.

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] (Foundational Reference).

Sources

Technical Support Center: Crystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent structural diversity of pyrazole derivatives, stemming from their varied substitution patterns, often presents unique crystallization challenges. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions to help you achieve high-purity, crystalline material suitable for your research and development needs.

Foundational Principles: Why Crystallization of Pyrazoles Can Be Tricky

The successful crystallization of any compound is a delicate balance of thermodynamics and kinetics. For pyrazole derivatives, several key factors come into play, influencing their solubility and crystal lattice formation. Understanding these at the outset can inform your strategy and preempt common issues.

The pyrazole ring itself contains both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom.[1] This duality allows for a rich variety of intermolecular interactions, most notably hydrogen bonding, which can lead to strong crystal lattice energies and sometimes lower solubility.[2] The nature and position of substituents on the ring dramatically modulate these properties:

  • Electron-donating groups can increase the acidity of the pyrrole-like NH group, influencing hydrogen bond donation.[3]

  • Bulky substituents can sterically hinder the formation of stable, ordered crystal packing, sometimes favoring amorphous solids or oils.[3]

  • Polar functional groups (e.g., nitro, amino, carboxyl) can introduce additional strong intermolecular interactions, which can either promote or complicate crystallization depending on the solvent environment.

The interplay of these factors means that a "one-size-fits-all" crystallization protocol is rarely effective for pyrazole derivatives. A systematic, yet flexible, approach is required.

Core Crystallization Techniques for Pyrazole Derivatives

Several techniques can be employed to achieve crystallization. The choice depends on the physicochemical properties of your specific pyrazole derivative, such as its solubility profile and thermal stability.

Cooling Crystallization

This is the most common technique, relying on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature.[4]

Step-by-Step Protocol:
  • Solvent Selection: Choose a solvent in which your pyrazole derivative exhibits high solubility at or near the solvent's boiling point and low solubility at or below room temperature. (Refer to Table 1 for guidance).

  • Dissolution: In a suitable flask, dissolve the crude pyrazole derivative in a minimal volume of the selected hot solvent with stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, more well-defined crystals.[5]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Addition (or Solvent-Precipitation)

This method is particularly useful when your compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[5]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with constant stirring until the solution becomes slightly turbid. This indicates the point of saturation has been reached.

  • Induce Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[5][6]

  • Equilibration and Cooling: Allow the mixture to stand at room temperature. It can then be cooled in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using a mixture of the "good" and "anti-solvent" for washing.

Vapor Diffusion

Vapor diffusion is an excellent, gentle technique for growing high-quality single crystals, especially when only small amounts of material are available.[7][8] The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[9]

Step-by-Step Protocol:
  • Setup: Dissolve your pyrazole derivative in a small, open container (e.g., a small vial) using a "good" solvent in which it is highly soluble. Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a small volume of a volatile anti-solvent.[7][9]

  • Sealing: Seal the larger container to create a closed system.

  • Diffusion: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. Concurrently, the "good" solvent may diffuse out. This slow change in solvent composition reduces the solubility of your compound, leading to gradual crystallization.

  • Monitoring: Leave the setup undisturbed and monitor for crystal growth over hours to days. The rate of crystallization can be slowed by placing the setup in a cooler environment like a refrigerator.[10]

  • Isolation: Once suitable crystals have formed, carefully open the container and isolate the crystals.

Salt Formation for Purification

For pyrazole derivatives that are difficult to crystallize directly, forming a salt can be a highly effective purification strategy. Pyrazoles are basic and can be protonated by strong acids to form salts, which often have very different solubility and crystallization properties than the free base.[11] This technique can be used to separate the desired product from non-basic impurities or even closely related regioisomers.[12][13]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent such as acetone, ethanol, or isopropanol.[13]

  • Acid Addition: Add at least an equimolar amount of an inorganic (e.g., HCl, H₂SO₄) or organic acid (e.g., oxalic acid, p-toluenesulfonic acid).[5][13]

  • Crystallization: The resulting acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[5]

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold solvent and dry under vacuum.

  • Liberation of Free Base (Optional): If the free pyrazole is required, the purified salt can be dissolved in an aqueous solution and neutralized with a base (e.g., NaHCO₃, NaOH). The pure pyrazole can then be extracted with an organic solvent and isolated.[5]

Data-Driven Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent for cooling crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For anti-solvent crystallization, a miscible solvent pair with opposing solubility characteristics is needed.

Table 1: Recommended Solvents for Initial Screening of Pyrazole Derivatives

SolventTypeBoiling Point (°C)PolarityComments
Ethanol Protic78HighA good general-purpose solvent for many pyrazole derivatives.[2][14]
Isopropanol Protic82HighSimilar to ethanol, can offer different solubility profiles.[13]
Methanol Protic65HighOften a strong solvent; may require an anti-solvent.[2][14]
Acetone Aprotic56MediumCan be too soluble for cooling crystallization but excellent for anti-solvent methods.[2][13]
Ethyl Acetate Aprotic77MediumEffective for compounds of intermediate polarity.[14]
Acetonitrile Aprotic82MediumA common solvent in synthesis, also useful for crystallization.[2]
Toluene Aromatic111LowCan be effective for less polar pyrazole derivatives or as a co-solvent.[2]
Water Protic100Very HighTypically used as an anti-solvent for organic-soluble pyrazoles.[14]
Hexanes/Heptane Nonpolar69 / 98Very LowCommonly used as an anti-solvent.

Troubleshooting Guide

Even with careful planning, crystallization experiments can encounter problems. This section addresses the most common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the temperature of the solution, or when the solution is highly supersaturated.[15]

  • Causality: The high concentration of the solute can lead to a depression of the melting point. Impurities can also contribute to this phenomenon.

  • Solutions:

    • Re-heat and Add Solvent: Warm the mixture to redissolve the oil, then add a small amount more of the "good" solvent to reduce the supersaturation level. Allow it to cool more slowly.[6]

    • Lower the Crystallization Temperature: Try a different solvent system with a lower boiling point so that the solution temperature does not exceed the compound's melting point.

    • Seed Crystals: Add a tiny seed crystal of the pure compound to the cooled solution to encourage nucleation of the solid phase.[6]

Q2: No crystals are forming, even after cooling the solution for a long time. What's wrong?

A2: This is a common problem and usually points to one of two issues: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

  • Causality: Too much solvent may have been used, keeping the compound fully dissolved even at low temperatures.[15] Alternatively, the solution may be clean and smooth, lacking sites for nucleation to begin.

  • Solutions:

    • Induce Nucleation: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.[6]

    • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a single tiny crystal can initiate the crystallization process.

    • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[15]

    • Try an Anti-Solvent: If you are in a "good" solvent, you can try adding a miscible "poor" solvent dropwise to induce precipitation.

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I get larger crystals?

A3: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[15] The goal is slow, controlled crystal growth.

  • Causality: The solution was too supersaturated when it began to cool, leading to rapid, uncontrolled nucleation.

  • Solutions:

    • Use More Solvent: Re-dissolve the solid by heating, and add a bit more solvent than the minimum required. This will keep the compound in solution longer during the cooling phase, allowing for slower growth.[15]

    • Insulate the Flask: Slow down the cooling rate by wrapping the flask in glass wool or placing it in an insulated container (like a beaker with paper towels). This allows fewer, larger crystals to form over a longer period.

    • Use a Different Solvent: A solvent in which the compound is slightly more soluble at room temperature may promote slower crystal growth.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can be frustrating, but it often has a clear cause.

  • Causality: The most common reasons are using too much solvent, meaning a significant amount of your product remains in the mother liquor, or premature filtration before crystallization is complete.[15]

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Increase Cooling Time/Lower Temperature: Ensure the solution has been given adequate time at a low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out.

    • Recover from Mother Liquor: After filtering your crystals, you can reduce the volume of the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require re-crystallization.

Polymorphism: The Challenge of Multiple Crystal Forms

For drug development professionals, controlling polymorphism—the ability of a compound to exist in multiple crystal forms—is critical. Different polymorphs can have different solubilities, stabilities, and dissolution rates, which can significantly impact a drug's bioavailability and shelf-life.[16][17][18]

  • Detection: Polymorphism is typically identified using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopy.

  • Control: The specific polymorph obtained is often dependent on the crystallization conditions. Key factors include:

    • Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs.

    • Cooling Rate: The rate of cooling can influence whether a thermodynamically stable or a metastable form crystallizes.[18]

    • Temperature: The relative stability of polymorphs can change with temperature.[4]

  • Strategy: A thorough polymorphic screen, involving crystallization from a wide range of solvents under various conditions, is essential during the development of a pyrazole-based active pharmaceutical ingredient (API).[19] The goal is typically to identify and consistently produce the most thermodynamically stable form to ensure batch-to-batch consistency and avoid unexpected form changes during storage or formulation.[18][]

Visualizing the Crystallization Workflow

To aid in experimental design and troubleshooting, the following diagrams outline key decision-making processes.

General Strategy for Crystallization Method Selection

CrystallizationStrategy Start Crude Pyrazole Derivative Solubility Assess Solubility in Various Solvents Start->Solubility Good_Cooling Good Solubility in Hot, Poor in Cold Solvent? Solubility->Good_Cooling High_Solubility High Solubility in a 'Good' Solvent? Good_Cooling->High_Solubility No Cooling Perform Cooling Crystallization Good_Cooling->Cooling Yes Low_Amount Small Amount of Material (mg scale)? High_Solubility->Low_Amount No AntiSolvent Perform Anti-Solvent Addition High_Solubility->AntiSolvent Yes Difficult Direct Crystallization Fails (Oiling, Amorphous)? Low_Amount->Difficult No Vapor Perform Vapor Diffusion Low_Amount->Vapor Yes Salt Attempt Salt Formation & Crystallization Difficult->Salt Yes End Pure Crystalline Product Cooling->End AntiSolvent->End Vapor->End Salt->End

Caption: A decision tree for selecting an appropriate crystallization method.

Troubleshooting Common Crystallization Problems

Troubleshooting Problem Crystallization Issue Encountered IssueType What is the issue? Problem->IssueType OilingOut Compound 'Oiled Out' IssueType->OilingOut Oiling NoCrystals No Crystals Formed IssueType->NoCrystals No Formation FinePowder Fine Powder / Small Needles IssueType->FinePowder Poor Quality LowYield Low Yield IssueType->LowYield Low Recovery Sol_Oil Re-heat, Add more 'Good' Solvent, Cool Slowly OilingOut->Sol_Oil Sol_NoCry 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol_NoCry Sol_Powder Use More Solvent, Slow Down Cooling Rate (Insulate) FinePowder->Sol_Powder Sol_Yield 1. Use Minimum Solvent 2. Ensure Complete Cooling 3. Concentrate Mother Liquor LowYield->Sol_Yield

Caption: A workflow for troubleshooting common crystallization problems.

References

  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). DSpace@MIT. Retrieved February 23, 2026, from [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved February 23, 2026, from [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars. Retrieved February 23, 2026, from [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). Retrieved February 23, 2026, from [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved February 23, 2026, from [Link]

  • Nagy, Z. K., & Braatz, R. D. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Crystal Growth & Design. Retrieved February 23, 2026, from [Link]

  • crystallization of small molecules. (n.d.). Retrieved February 23, 2026, from [Link]

  • Lustig, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved February 23, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 23, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved February 23, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven. Retrieved February 23, 2026, from [Link]

  • API Crystallization. (n.d.). Crystal Pharmatech. Retrieved February 23, 2026, from [Link]

  • Sendzik, M., & Zard, P. (2011). Process for the purification of pyrazoles. Google Patents.
  • Zard, P., & Sendzik, M. (2011). Method for purifying pyrazoles. Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved February 23, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 23, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the aqueous solubility of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in preparing this compound for biological assays. Due to its predicted high lipophilicity (XlogP ≈ 5.1), achieving a sufficient concentration in aqueous media for reliable and reproducible experimental results can be a significant hurdle.[1]

This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges. Our approach is grounded in established principles of formulation science to ensure the integrity of your biological assays.

Troubleshooting Guide: My Compound Won't Dissolve!

This troubleshooting guide is designed to provide a logical workflow for addressing the poor aqueous solubility of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. Follow the steps sequentially to identify the most appropriate solubilization strategy for your specific experimental needs.

Q1: I've tried dissolving my compound directly in my aqueous assay buffer, but it's not working. What should I do first?

A1: Start with an organic stock solution and assess the kinetic solubility.

Directly dissolving a highly lipophilic compound like 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in an aqueous buffer is often unsuccessful. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent and then determine its kinetic solubility in your desired aqueous medium.

Workflow for Initial Solubility Assessment:

A Start: Poorly soluble compound B Prepare a high-concentration stock solution in 100% DMSO. A->B C Perform a kinetic solubility assay by diluting the DMSO stock into your aqueous buffer. B->C D Does the compound precipitate at the desired final concentration? C->D E Yes D->E Precipitation F No D->F No Precipitation H Proceed to the advanced solubilization strategies below. E->H G Proceed with your experiment, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). F->G

Caption: Initial solubility assessment workflow.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What are my options?

A2: Explore advanced solubilization strategies.

If your compound "crashes out" of solution upon dilution, you will need to employ a formulation strategy to increase its apparent solubility in the aqueous medium.[2] The choice of strategy will depend on the requirements of your biological assay.

Decision Tree for Selecting a Solubilization Strategy:

A Compound precipitates from DMSO stock dilution. B Is your assay compatible with co-solvents? A->B C Yes B->C D No B->D E Try adding a co-solvent (e.g., ethanol, propylene glycol, PEG 400) to your aqueous buffer. C->E F Is your assay compatible with surfactants? D->F G Yes F->G H No F->H I Incorporate a non-ionic surfactant (e.g., Polysorbate 80) into your formulation. G->I J Is your assay compatible with cyclodextrins? H->J K Yes J->K L No J->L M Utilize a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. K->M N Consider a lipid-based formulation (e.g., SEDDS) for in vivo studies. L->N

Caption: Decision tree for advanced solubilization strategies.

Frequently Asked Questions (FAQs)

Compound & Stock Solution Preparation

Q: What is the best organic solvent to use for my stock solution of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[3] Pyrazole derivatives generally show good solubility in DMSO.[4] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound in the stock solution.

Q: What is the maximum recommended concentration for my DMSO stock solution?

A: While the maximum concentration is determined by the compound's solubility in DMSO, it is practical to start with a concentration that allows for easy dilution into your assay medium without exceeding the tolerated final DMSO concentration. A common starting point is 10-50 mM.

Q: How can I avoid my compound precipitating out of the DMSO stock over time?

A: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Ensure the cap is tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.

Formulation Strategies

Q: What concentration of co-solvent should I use?

A: The goal is to use the lowest effective concentration of a co-solvent to avoid impacting your biological system. For in vitro assays, the final concentration of co-solvents like ethanol or PEG 400 should generally be kept below 1-5%.[6] It is crucial to run a vehicle control with the same concentration of the co-solvent to assess its effect on your assay.

Co-solventTypical Starting Concentration Range (Final Assay Concentration)Key Considerations
Ethanol0.1% - 1% (v/v)Can have biological effects at higher concentrations.[7]
Propylene Glycol0.1% - 5% (v/v)Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)0.1% - 5% (v/v)Viscous at higher concentrations.

Q: Are surfactants toxic to cells?

A: Yes, surfactants can be toxic to cells, especially at higher concentrations. Non-ionic surfactants like Polysorbate 80 (Tween 80) are generally better tolerated than ionic surfactants.[8][9] It is essential to determine the maximum non-toxic concentration of your chosen surfactant in your specific cell line. For many cell lines, Tween 80 concentrations below 0.01% (w/v) are non-toxic.

SurfactantTypical Starting Concentration Range (Final Assay Concentration)Key Considerations
Polysorbate 80 (Tween 80)0.001% - 0.1% (w/v)Can inhibit P-glycoprotein efflux pumps.[10] May affect biofilm formation.[11]
Polysorbate 20 (Tween 20)0.001% - 0.1% (w/v)Generally considered less toxic than Tween 80.

Q: How do cyclodextrins work, and which one should I choose?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your pyrazole derivative, forming an "inclusion complex" that is water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical formulations due to its high aqueous solubility and low toxicity.[13][14][15]

CyclodextrinTypical Starting Concentration Range (Final Assay Concentration)Key Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 10% (w/v)Can interact with some surfactants like Polysorbate 80.[16]

Q: My compound has an amine group. Can I use pH adjustment to improve its solubility?

A: Yes, the amine group in 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is basic and can be protonated at acidic pH. This protonation will increase the polarity and aqueous solubility of the compound. However, you must consider if the pH required for solubilization is compatible with your biological assay. Most cell-based assays are performed at a physiological pH of ~7.4.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (MW: 291.39 g/mol ).

Materials:

  • 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Weigh out 2.91 mg of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

  • Quantitatively transfer the powder to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of anhydrous DMSO to the flask.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.

  • Once dissolved, allow the solution to return to room temperature.

  • Add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol provides a general method for assessing the kinetic solubility of your compound in an aqueous buffer.[17][18]

Materials:

  • 10 mM DMSO stock solution of your compound

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well clear bottom microplate

  • Nephelometer or plate reader with a light scattering detection mode

  • Multichannel pipette or automated liquid handler

Procedure:

  • Prepare a serial dilution of your DMSO stock solution in DMSO. For example, to test final concentrations from 100 µM down to 0.1 µM, you would prepare intermediate DMSO dilutions.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of the microplate. Include a DMSO-only control.

  • Rapidly add a larger volume (e.g., 198 µL) of your aqueous assay buffer to each well to achieve the final desired concentrations. This will result in a final DMSO concentration of 1%.

  • Mix the plate gently for 1-2 minutes.

  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).

  • Measure the light scattering (nephelometry) in each well.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the light scattering signal significantly increases above the baseline indicates the kinetic solubility limit.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, March 12). The importance of lipid screening in the development of lipid-based formulations. Retrieved from [Link]

  • ResearchGate. (1991, January 1). (PDF) 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Retrieved from [Link]

  • Drug Development & Delivery. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, March 21). Lipid-based formulations: Their advantages in early development. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Gattefosse. (n.d.). Lipid-based formulations. Retrieved from [Link]

  • IJRPR. (n.d.). The Synthesis and Characterisation of Hydroxypropyl Cyclodextrin Inclusion Complexes in Certain Medications and Fluorophores are. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? Retrieved from [Link]

  • [No title available]. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • DSpace@Tbzmed. (n.d.). The effect of tween excipients on expression and activity of P-glycoprotein in Caco-2 cells. Retrieved from [Link]

  • Frontiers. (2016, November 22). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Retrieved from [Link]

  • MDPI. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]

  • BMG LABTECH. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Sartorius. (n.d.). Surfactants Selection Guide for Lateral Flow Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–882. [Link]

  • MDPI. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved from [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 437. [Link]

  • PubChemLite. (n.d.). 3-(4-tert-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Troubleshooting NMR peak assignments for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Characterization of Substituted Pyrazoles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-NMR-ISO-001 Subject: Troubleshooting Peak Assignments, Tautomerism, and Regiochemistry

Mission Statement

Welcome to the Pyrazole NMR Support Center. Substituted pyrazoles are notoriously difficult to characterize due to two primary phenomena: annular tautomerism (in


-unsubstituted derivatives) and regioisomerism  (in 

-substituted derivatives). This guide moves beyond basic spectral interpretation, providing causal analysis and self-validating protocols to ensure your structural assignments are publication-grade.

Module 1: The "Disappearing" Peaks (Tautomerism)

User Query: "I synthesized a 3,5-disubstituted pyrazole (NH free). My proton NMR shows broad, undefined peaks, and I can't find the NH signal or the C3/C5 carbons in the 13C spectrum."

Diagnosis: You are observing intermediate chemical exchange due to annular tautomerism. Pyrazoles with a free NH exist in equilibrium between two tautomers (


- and 

-forms).
  • Fast Exchange: The NMR timescale is slower than the proton transfer. You see one set of "averaged" signals.

  • Slow Exchange: The transfer is slow (e.g., low temp).[1] You see two distinct sets of signals.

  • Intermediate Exchange: The transfer rate

    
     the frequency difference (
    
    
    
    ) between the sites. This leads to coalescence , resulting in extreme line broadening or complete signal loss (decoherence).

Troubleshooting Protocol:

  • Solvent Switch (The "Anchor" Method):

    • Switch from

      
       to DMSO-
      
      
      
      .
    • Mechanism: DMSO acts as a hydrogen bond acceptor, forming a strong H-bond with the pyrazole NH. This increases the activation energy for proton transfer, often shifting the system toward "slow exchange" and sharpening the peaks [1].

  • Variable Temperature (VT) NMR:

    • To Freeze: Cool to 230–250 K (in

      
       or THF-
      
      
      
      ). This splits the broad peak into two distinct tautomers.
    • To Average: Heat to 320–350 K (in DMSO-

      
      ). This pushes the system into fast exchange, yielding sharp, averaged signals.
      

Visualization: Tautomerism Decision Tree

Tautomerism_Workflow Start Symptom: Broad/Missing Signals Check_NH Is N1-H substituted? Start->Check_NH Substituted Yes (N-R) Check_NH->Substituted Regioisomer Issue Unsubstituted No (N-H) Check_NH->Unsubstituted Quadrupolar Cause: 14N Quadrupolar Relaxation Solution: Ignore broadness or decoupling Substituted->Quadrupolar Tautomerism Cause: Annular Tautomerism (Intermediate Exchange) Unsubstituted->Tautomerism Action1 Action: Switch to DMSO-d6 (H-bond anchoring) Tautomerism->Action1 Result1 Peaks Sharpen? Action1->Result1 Action2 Action: VT-NMR (Cool to <250K or Heat to >320K) Result1->Action2 No End Assign as Averaged/Fixed Tautomer Result1->End Yes

Caption: Workflow for resolving line broadening caused by annular tautomerism vs. quadrupolar relaxation.

Module 2: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)

User Query: "I alkylated a 3-substituted pyrazole. Did I get the 1,3-isomer or the 1,5-isomer? The 1H NMR looks identical for both."

Diagnosis: Standard 1H NMR is insufficient because the chemical environments are too similar. You must rely on spatial proximity (NOE) or long-range coupling (HMBC) to assign the position of the


-substituent relative to the C-substituents.
Method A: The "Gold Standard" (1D NOE / 2D NOESY)

This is the most robust method for


-alkylated pyrazoles.
  • Logic:

    • 1,5-isomer: The

      
      -alkyl protons are spatially close to the substituent (or proton) at C5. You will see a strong NOE enhancement.
      
    • 1,3-isomer: The

      
      -alkyl protons are spatially close to H5 (the ring proton), but far from the substituent at C3.
      
  • Experimental Protocol (1D NOE Difference):

    • Prepare sample in degassed

      
       (oxygen is paramagnetic and kills NOE).
      
    • Irradiate the

      
      -Methyl (or 
      
      
      
      -CH
      
      
      ) resonance.
    • Observation:

      • If you see enhancement of the ring proton , you likely have the 1,3-isomer (since the

        
        -Me is next to H5).
        
      • If you see enhancement of the substituent protons , you have the 1,5-isomer .

Method B: 13C Chemical Shifts & Coupling (When NOE fails)

If you lack protons for NOE (e.g., fully substituted pyrazoles), use Carbon-13 rules.

Feature1,3-Isomer (Typical)1,5-Isomer (Typical)Mechanistic Reason
C3 Shift Upfield (

130-145)
--C3 is

to the pyrrole-like N1.
C5 Shift --Downfield (

135-150)
C5 is

to the pyrrole-like N1 (deshielding).



170-175 Hz


185-192 Hz
The lone pair on N1 contributes to C5-H bond character [2].


-Me

C5 (Strong)

-Me

C5 (Strong)
Warning: HMBC connects

-Me to C5 in both isomers.

Critical Warning on HMBC: Do not try to distinguish isomers solely by seeing a correlation between the


-Methyl and a ring carbon. In both isomers, the 

-Methyl is 3 bonds away from C5.
  • Correct HMBC Usage: Identify C5 via the

    
    -Me correlation. Then, check the chemical shift of that specific carbon. If it is a CH with a large coupling constant (
    
    
    
    Hz, measured from a gated decoupled spectrum or HSQC), it is C5.

Visualization: Regioisomer Assignment Logic

Regioisomer_Logic Input Input: N-Alkylated Pyrazole NOE_Test Experiment: NOESY / 1D NOE Irradiate N-Alkyl Group Input->NOE_Test Fallback Fallback: Gated Decoupled 13C Input->Fallback No Protons? Result_NOE1 NOE to Ring Proton (H5) NOE_Test->Result_NOE1 Result_NOE2 NOE to Substituent Group NOE_Test->Result_NOE2 Conclusion_13 Conclusion: 1,3-Isomer (N-Alkyl is far from substituent) Result_NOE1->Conclusion_13 Conclusion_15 Conclusion: 1,5-Isomer (N-Alkyl is adjacent to substituent) Result_NOE2->Conclusion_15 Fallback->Conclusion_13 1J(CH) < 178 Hz Fallback->Conclusion_15 1J(CH) > 185 Hz

Caption: Logic flow for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOE and coupling constants.

Module 3: Advanced FAQ (Tier 3 Support)

Q: Why are my 13C signals for C3 and C5 crossing over? A: While C3 is generally upfield of C5, strong electron-withdrawing groups (EWG) like


 or 

can invert this trend.
  • Solution: Do not rely on absolute ppm values. Use 15N HMBC . The nitrogen chemical shifts are far more diagnostic.

    • N1 (Pyrrole-like):

      
       ppm (relative to 
      
      
      
      ).
    • N2 (Pyridine-like):

      
       ppm.
      
    • The

      
      -alkyl group will show a strong 
      
      
      
      /
      
      
      correlation to N1 and a weaker correlation to N2.

Q: I see a "ghost" doublet in my proton spectrum. A: If you are using


 with a trace of acid (or old solvent), you might be protonating N2. This creates a pyrazolium species.
  • Check: Add a drop of

    
     or solid 
    
    
    
    to the tube. If the "ghost" splitting disappears or shifts significantly, it was a protonation artifact.

References

  • Claramunt, R. M., et al. (1993).[2] "The 13C chemical shifts and some 1H-13C coupling constants of 23 pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684.

  • Elguero, J., et al. (2012). "Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy." Molecules, 17, 1003-1018.

  • Alkorta, I., & Elguero, J. (2025). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Digital CSIC.

  • University College London. (n.d.). "NOE Experiments & Applications." UCL NMR Facility Guides.

Sources

Technical Support Center: Synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and structurally related 5-aminopyrazoles. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is typically achieved through a two-step process. The first step involves the formation of a β-ketonitrile intermediate, 3-(4-butylphenyl)-3-oxopropanenitrile, via a Claisen condensation. The second step is the cyclization of this intermediate with phenylhydrazine to form the desired 5-aminopyrazole ring. While the overall synthetic route is robust, several challenges can arise, primarily concerning yield, purity, and the formation of isomeric impurities. This guide will walk you through potential issues and provide actionable solutions.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Pyrazole Formation 4-butylacetophenone 4-Butylacetophenone Claisen Claisen Condensation 4-butylacetophenone->Claisen Diethyl_carbonate Diethyl Carbonate Diethyl_carbonate->Claisen Base Strong Base (e.g., NaH, NaOEt) Base->Claisen beta_ketonitrile 3-(4-butylphenyl)-3-oxopropanenitrile Claisen->beta_ketonitrile Cyclization Cyclization beta_ketonitrile->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Target_Molecule 3-(4-butylphenyl)-1-phenyl- 1H-pyrazol-5-amine (Desired Product) Cyclization->Target_Molecule Major Regioisomer 5-(4-butylphenyl)-1-phenyl- 1H-pyrazol-3-amine (Isomeric Impurity) Cyclization->Regioisomer Minor

Caption: Synthetic route to 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

Part 1: Troubleshooting Guide for 3-(4-butylphenyl)-3-oxopropanenitrile Synthesis (Step 1)

This section addresses common issues encountered during the Claisen condensation to synthesize the β-ketonitrile intermediate.

Issue 1: Low or No Yield of 3-(4-butylphenyl)-3-oxopropanenitrile

Symptoms:

  • TLC analysis shows mostly unreacted 4-butylacetophenone.

  • Difficult to isolate the desired product from the reaction mixture.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Action
Inactive Base The Claisen condensation requires a strong base to deprotonate the α-carbon of the acetonitrile, initiating the reaction. Moisture can quench the base.Use freshly opened, high-purity sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure all glassware is flame-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time or Temperature The condensation is an equilibrium process. Insufficient time or temperature may not allow the reaction to proceed to completion.Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. Be cautious, as excessive heat can lead to side reactions.
Improper Stoichiometry An excess of the ester or an insufficient amount of the nitrile can shift the equilibrium away from the product.Use a slight excess (1.1-1.2 equivalents) of diethyl carbonate and acetonitrile relative to 4-butylacetophenone to drive the reaction forward.
Experimental Protocol: Synthesis of 3-(4-butylphenyl)-3-oxopropanenitrile

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Butylacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Aqueous acid (e.g., 1M HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

  • Addition of Reactants: To the stirred suspension, add a solution of 4-butylacetophenone (1.0 eq.) and diethyl carbonate (1.2 eq.) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Troubleshooting Guide for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine Synthesis (Step 2)

This section focuses on the cyclization reaction to form the final product and the common impurities that can arise.

Issue 2: Formation of Regioisomeric Impurity

Symptoms:

  • ¹H or ¹³C NMR spectrum shows two sets of closely related peaks.

  • Multiple spots are observed on TLC, which are difficult to separate by standard column chromatography.[1]

Root Cause Analysis:

The reaction of the unsymmetrical β-ketonitrile with phenylhydrazine can proceed via two different pathways, leading to the formation of two regioisomers: the desired 3-aryl-5-amino pyrazole and the undesired 5-aryl-3-amino pyrazole. The regiochemical outcome is influenced by the relative electrophilicity of the carbonyl and nitrile groups and the reaction conditions.[2]

Regioisomer_Formation cluster_A Pathway A (Favored) cluster_B Pathway B (Minor) Intermediate 3-(4-butylphenyl)-3-oxopropanenitrile + Phenylhydrazine Attack_Nitrile Initial attack at carbonyl carbon Intermediate->Attack_Nitrile Attack_Carbonyl Initial attack at nitrile carbon Intermediate->Attack_Carbonyl Cyclization_A Cyclization onto nitrile carbon Attack_Nitrile->Cyclization_A Product_A 3-(4-butylphenyl)-1-phenyl- 1H-pyrazol-5-amine (Desired Product) Cyclization_A->Product_A Cyclization_B Cyclization onto carbonyl carbon Attack_Carbonyl->Cyclization_B Product_B 5-(4-butylphenyl)-1-phenyl- 1H-pyrazol-3-amine (Regioisomer) Cyclization_B->Product_B

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Target Molecule: 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS: Analogous to 175137-47-0 series)

Introduction: The Engineering of Selectivity

Welcome to the technical support hub for the synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine . This is not merely a "recipe"; it is a system designed for reproducibility.

The synthesis relies on the condensation of 3-(4-butylphenyl)-3-oxopropanenitrile (a


-ketonitrile) with phenylhydrazine . While this Knorr-type cyclization is well-established, scaling it introduces three critical vectors of failure:
  • Regioselectivity: Ensuring the formation of the 5-amine over the 3-amine.

  • Thermal Runaway: Managing the exothermic hydrazine condensation.

  • Genotoxicity: Controlling residual phenylhydrazine (a known GTI) to ppm levels.

This guide addresses these vectors through validated protocols and troubleshooting modules.

Module 1: Reaction Logic & Regiocontrol

The Core Mechanism

To guarantee the 5-amine isomer, we must exploit the electrophilicity difference between the ketone and the nitrile groups. The ketone carbonyl is more electrophilic; therefore, the terminal nitrogen of phenylhydrazine must attack there first.

Critical Control Point: Acid catalysis (AcOH or HCl) protonates the carbonyl, ensuring the hydrazine attacks the ketone to form the hydrazone intermediate before cyclization occurs at the nitrile.

ReactionMechanism Start Reagents: Beta-Ketonitrile + Phenylhydrazine Inter1 Intermediate 1: Hydrazone Formation (Kinetic Control) Start->Inter1 Acid Cat. (H+) Attack at Ketone WrongPath Side Product: 3-Amino Isomer Start->WrongPath Basic Conditions (Avoid!) Inter2 Intermediate 2: Imine-Enamine Tautomerization Inter1->Inter2 Tautomerization Cyclization Cyclization: Intramolecular Attack on Nitrile Inter2->Cyclization Ring Closure Product Target: 5-Amino-1-phenyl-3-(4-butylphenyl)pyrazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway ensuring regioselectivity for the 5-amine isomer.

Troubleshooting: Reaction Efficiency
SymptomProbable CauseTechnical Intervention
High levels of 3-amine isomer Initial attack occurred at the nitrile group.Check pH: Ensure reaction is acidic (AcOH solvent or cat. HCl). Avoid basic conditions which increase nitrile nucleophilicity.
Incomplete Conversion Water accumulation inhibits dehydration steps.[1]Solvent Switch: If using EtOH, switch to n-Propanol or Toluene and increase temp to drive off water (azeotrope).
"Oiling Out" of Intermediate Hydrazone intermediate is insoluble but not cyclizing.Temperature Ramp: The cyclization step often has a higher activation energy (

) than hydrazone formation. Increase reflux temperature.[1]

Module 2: Process Safety & Scale-Up

Phenylhydrazine is a high-energy reagent. In a 100g to 1kg scale-up, the heat of reaction (


) can overwhelm standard condensers, leading to thermal runaway.
The "Dose-and-Hold" Protocol

Never add phenylhydrazine in one portion at scale. Use a semi-batch approach.

Protocol:

  • Charge: Reactor with

    
    -ketonitrile and solvent (Ethanol/Acetic Acid 10:1). Heat to 50°C.
    
  • Dose: Add Phenylhydrazine (diluted in solvent) over 2–4 hours.

  • Monitor: Maintain internal temperature (

    
    ) at 
    
    
    
    Reflux - 5°C.
  • Hold: Post-addition, ramp to full reflux for 4–6 hours.

ScaleUpFlow Prep Reactor Prep N2 Purge, Charge Nitrile + Solvent Heat Heat to 50°C (Initiation Temp) Prep->Heat Dose Controlled Dosing Phenylhydrazine (Rate limited by Cooling Capacity) Heat->Dose IPC IPC Check (HPLC) Target: <1% SM Dose->IPC IPC->Dose Incomplete? Add time/cat. Workup Crystallization Workup Cool to 5°C IPC->Workup Complete

Figure 2: Process flow diagram for safe semi-batch scale-up.

Module 3: Purification & Impurity Control (GTI)

The Problem: Phenylhydrazine is a Genotoxic Impurity (GTI).[2] Regulatory limits (ICH M7) often require levels


 ppm in the final API.
The Solution:  Chemical scavenging and solubility differentiation.
FAQ: Why is my product colored?
  • Cause: Oxidation of residual phenylhydrazine or formation of azo-coupling byproducts.

  • Fix: Perform the reaction under strict Nitrogen (

    
    ) blanketing. Add Sodium Metabisulfite  (0.5 eq) during the workup to reduce oxidized species.
    
Purification Protocol
  • Distillation: Remove reaction solvent (EtOH/AcOH) to near dryness.

  • Biphasic Wash: Dissolve residue in Ethyl Acetate . Wash with 1M HCl (removes unreacted hydrazine and 3-amine isomer which is more basic).

  • Scavenging (Optional): If hydrazine persists, treat organic layer with polymer-bound aldehyde scavenger or wash with dilute acetone (forms hydrazone, easily separated).

  • Crystallization:

    • Solvent System:Ethanol/Water (80:20) .

    • Method: Dissolve hot in EtOH, slowly add Water until turbid, cool to 0°C.

    • Why? The butyl chain makes the product lipophilic; it will crystallize out while polar impurities (salts, hydrazine) stay in the mother liquor.

Module 4: Analytical Confirmation

You must distinguish the 5-amine from the 3-amine.

Analytical MethodExpected Result for 5-Amine Explanation
1H NMR (NOE) NOE correlation between -NH2 protons and Phenyl (N1) protons.In the 5-amine, the amino group is spatially close to the N-phenyl ring. In the 3-amine, they are distant.
13C NMR C5 (attached to NH2) shift ~145-150 ppm.Distinct from C3 shift in the isomer.
HPLC (Ret. Time) 5-amine is generally less polar than 3-amine.Due to intramolecular H-bonding possibilities and shielding.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up protocols).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Assessment (PSA) and Calorimetry study (RC1/DSC).

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of 3-Aryl-1-phenyl-pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 3-aryl-1-phenyl-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing inhibitors of kinases (p38 MAPK, CDK), cyclooxygenases (COX-2), and tubulin polymerization. Unlike rigid macrocycles, this pyrazole core offers three distinct vectors for diversification (


, 

, and

), allowing precise tuning of lipophilicity, steric bulk, and hydrogen bonding capacity.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against industry standards like Celecoxib (anti-inflammatory) and Crizotinib (anticancer). We provide validated synthesis protocols, mechanistic insights, and direct performance data to support your lead optimization campaigns.

Chemical Architecture & SAR Logic

To rationalize the biological activity, we must dissect the molecule into its pharmacophoric elements. The pyrazole ring serves as a bioisostere for the arene core, positioning substituents to interact with specific protein pockets.

The SAR Map

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Map Core 3-Aryl-1-phenyl-pyrazol-5-amine (Core Scaffold) N1 N1-Phenyl Ring (Hydrophobic Interaction) Core->N1 C3 C3-Aryl Group (Target Selectivity) Core->C3 C5 C5-Amine (-NH2) (H-Bond Donor/Acceptor) Core->C5 N1_Insight Substitution (e.g., 4-F, 4-Cl) increases metabolic stability and potency. Essential for filling hydrophobic pockets. N1->N1_Insight C3_Insight Electron-withdrawing groups (Cl, CF3) enhance COX-2 selectivity. Bulky groups (Naphthyl) target kinases. C3->C3_Insight C5_Insight Free Amine: Weak H-bond donor. Urea Derivs: High potency p38 MAPK inhibitors. Cyclization: Forms Pyrazolo[1,5-a]pyrimidines. C5->C5_Insight

Figure 1: Strategic diversification vectors of the 3-aryl-1-phenyl-pyrazol-5-amine scaffold.

Comparative Performance Analysis

This section contrasts specific derivatives of the scaffold against standard-of-care agents. Data is aggregated from multiple high-impact medicinal chemistry studies.

Case Study: Anti-Inflammatory (COX-2 Inhibition)

The 1,3,5-substitution pattern mimics the geometry of Celecoxib , allowing the phenyl rings to dock into the hydrophobic channel of COX-2, while the C5-amine (or sulfonamide derivative) interacts with the hydrophilic side pocket (Arg120).

Table 1: COX-2 Inhibitory Potency & Selectivity

Compound IDStructure DescriptionCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)Reference
Standard Celecoxib 0.05 15.0 300 [1, 2]
Cmpd 44 3-(Benzothiophenyl)-1-phenyl-pyrazol-5-amine deriv.0.01>100>10,000[3]
Cmpd 168 5-Ureido-1-(4-chlorophenyl)-3-phenylpyrazole0.0812.5156[3]
Cmpd 11a 5-Amino-1-phenyl-3-(4-methoxyphenyl)pyrazole1.254.503.6[4]

Analysis:

  • Superiority: Compound 44 demonstrates that replacing the C3-phenyl with a benzothiophene moiety drastically improves affinity (

    
     vs 
    
    
    
    for Celecoxib).
  • Mechanism: The urea linkage in Cmpd 168 provides an additional hydrogen bond donor/acceptor pair, mimicking the pharmacophore of p38 MAPK inhibitors, which often cross-react with inflammatory pathways.

Case Study: Anticancer (Kinase Inhibition)

Derivatives where the C5-amine is cyclized into a pyrazolo[1,5-a]pyrimidine or functionalized as a urea often target the ATP-binding hinge region of kinases.

Table 2: Cytotoxicity vs. Standard Agents (MCF-7 Breast Cancer Lines)

Compound IDTarget MechanismIC50 (

M)
Comparison vs. DoxorubicinReference
Standard Doxorubicin 10.3 ± 0.8 Baseline [5]
Cmpd 26a Aryl-azo-imidazo[1,2-b]pyrazole6.1 ± 0.41.7x More Potent [5]
Cmpd 49 EGFR / HER-2 Inhibitor0.26~40x More Potent [6]
Cmpd 103 Pyrazole-methanone derivative4.122.5x More Potent[6]

Analysis:

  • Potency Driver: The high potency of Cmpd 49 (

    
    ) against EGFR suggests that the pyrazole-amine core acts as an effective hinge binder, similar to the aminopyrimidine core in commercial drugs like Gefitinib.
    
  • Toxicity Profile: Unlike Doxorubicin, which has high cardiotoxicity, pyrazole derivatives often show better safety profiles in normal fibroblast assays (GM-6114 cell lines) [4].

Synthesis Protocols

Reliable synthesis is the bedrock of SAR exploration. We recommend the Regioselective Condensation Protocol for its scalability and lack of ambiguity regarding the N1-position.

Workflow Diagram

Synthesis_Workflow Step1 Step 1: Precursor Formation React Acetophenone + Diethyl Oxalate (Claisen Condensation) Step2 Intermediate: Beta-Diketo Ester Step1->Step2 NaOEt, EtOH Step3 Step 2: Cyclization Add Phenylhydrazine + AcOH (Reflux) (Regioselective Ring Closure) Step2->Step3 Step4 Product: 3-Aryl-1-phenyl-pyrazol-5-one Step3->Step4 Step5 Step 3: Functionalization (Optional) POCl3 (Chlorination) -> NH3 (Amination) OR Curtius Rearrangement Step4->Step5 Convert to Amine

Figure 2: Step-wise synthesis of the 3-aryl-1-phenyl-pyrazol-5-amine core.

Detailed Protocol: One-Pot Synthesis (Green Chemistry Approach)

For rapid library generation, use this catalyst-free method [7].

Reagents:

  • Aromatic Aldehyde (

    
    )
    
  • Malononitrile (

    
    )
    
  • Phenylhydrazine (

    
    )
    
  • Solvent: Water:Ethanol (1:1)

Procedure:

  • Mixing: Combine aldehyde and malononitrile in the solvent mixture. Stir for 10 minutes at room temperature to form the arylidenemalononitrile intermediate (Knoevenagel condensation).

  • Addition: Add phenylhydrazine dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. The reaction proceeds via a Michael addition followed by cyclization.

  • Work-up: The product precipitates out. Filter the solid, wash with cold ethanol/water, and recrystallize from ethanol.

  • Yield: Typically 85–95%.

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic 
    
    
    
    singlet around
    
    
    (
    
    
    exchangeable) and the pyrazole
    
    
    singlet if unsubstituted.

Experimental Validation Protocols

To verify the biological activity claims, use these standardized assays.

In Vitro Kinase Inhibition Assay (Generic)
  • Objective: Determine

    
     against p38 MAPK or EGFR.
    
  • System: FRET-based assay (e.g., LanthaScreen).

  • Protocol:

    • Prepare 3-fold serial dilutions of the pyrazole derivative in DMSO.

    • Incubate kinase (

      
      ), Fluorescein-PolyGT substrate (
      
      
      
      ), and ATP (
      
      
      concentration) in assay buffer (
      
      
      HEPES pH 7.5,
      
      
      
      
      ,
      
      
      EGTA,
      
      
      Brij-35).
    • Add compound dilutions. Incubate for 1 hour at room temperature.

    • Add EDTA (to stop reaction) and Terbium-labeled antibody.

    • Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).

    • Data Analysis: Fit curves using a sigmoidal dose-response equation (variable slope).

Cell Viability Assay (MTT)
  • Objective: Assess cytotoxicity against MCF-7 or A549 cells.

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with varying concentrations of the test compound (

      
      ) for 48h.
      
    • Add MTT reagent (

      
      ). Incubate 4h at 
      
      
      
      .
    • Dissolve formazan crystals in DMSO (

      
      ).
      
    • Measure absorbance at

      
      .
      
    • Control: Use 0.1% DMSO as negative control and Doxorubicin as positive control.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Abdellatif, K. R., et al. (2021).[1] "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology, 12, 676368. Link

  • Gedawy, E. M., et al. (2020).[2][3] "Novel pyrazole derivatives as potent anti-inflammatory and analgesic agents: Synthesis, biological evaluation, and molecular modeling simulation." Bioorganic Chemistry, 104, 104245. Link

  • Nitulescu, G. M., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7863. Link

  • Kamel, M. G., et al. (2025). "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Molecules, 30(3), 366.[4] Link

  • Tao, Y., et al. (2018). "Synthesis and anticancer activity of some novel pyrazole derivatives." Journal of Chemical Research, 42(1), 34-39. Link

  • Khazaei, A., et al. (2013). "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media." Journal of the Iranian Chemical Society, 10, 1039–1045. Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug substance are robust, reliable, and reproducible. This guide provides an in-depth, experience-driven approach to validating a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, a novel pyrazole derivative with significant therapeutic potential.

Our objective is to present a scientifically sound and self-validating system that goes beyond a simple checklist of procedures. We will delve into the rationale behind our experimental choices, comparing them with viable alternatives and grounding our methodology in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: Characterizing a Novel Pyrazole Derivative

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a non-polar small molecule with a molecular weight of 291.4 g/mol . Its structure, featuring a butylphenyl group, imparts significant hydrophobicity, making it an ideal candidate for separation by RP-HPLC. The primary analytical goal is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Strategic Method Development: A Reverse-Phase Approach

Given the non-polar nature of our target analyte, a reverse-phase HPLC method is the logical choice.[1][2][3][4] In this modality, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Hydrophobic molecules, like our pyrazole derivative, will have a stronger affinity for the stationary phase and thus be retained longer, allowing for effective separation from more polar impurities.[2][4]

Chromatographic Conditions: A Comparative Rationale
ParameterRecommended ConditionAlternative(s)Justification for Choice
Stationary Phase C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmC8, Phenyl-HexylC18 offers the highest degree of hydrophobicity, ensuring strong retention and optimal separation of non-polar compounds like the target analyte.[5]
Mobile Phase Acetonitrile and Water (Gradient Elution)Methanol and WaterAcetonitrile provides a lower viscosity and UV cutoff compared to methanol, leading to better peak shapes and lower backpressure. A gradient is chosen to ensure the elution of any potential late-eluting, highly non-polar impurities.
pH Modifier 0.1% Trifluoroacetic Acid (TFA)0.1% Formic AcidTFA is an excellent ion-pairing agent that sharpens peaks for amine-containing compounds by minimizing tailing.
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minA flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
Column Temperature 30 °CAmbient, 35-40 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmDiode Array Detection (DAD) Scan254 nm is a common wavelength for aromatic compounds. A DAD allows for the comprehensive assessment of peak purity and the identification of potential co-eluting impurities.
Injection Volume 10 µL5 - 20 µLA 10 µL injection volume provides a good signal-to-noise ratio without overloading the column.

The Blueprint for Validation: Adherence to ICH Q2(R1) Guidelines

A robust analytical method is one that has been rigorously validated to demonstrate its fitness for purpose.[6][7][8] Our validation protocol is designed in accordance with the ICH Q2(R1) guideline, ensuring global regulatory acceptance.[8][9][10]

Validation_Workflow cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation (ICH Q2(R1)) cluster_Final Finalization Method_Development Initial Method Development Optimization Parameter Optimization Method_Development->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Validation Report & Method Transfer Robustness->Final_Report

Caption: A streamlined workflow for HPLC method validation.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11][12][13] To establish specificity, we employ forced degradation studies.[11][12]

Forced Degradation Protocol:

A solution of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The stressed samples are then analyzed by the proposed HPLC method. The goal is to demonstrate that the main peak is well-resolved from any degradation product peaks, thus proving the method is stability-indicating.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Concentration (µg/mL)Mean Peak Area (n=3)
50501,234
75752,345
1001,003,456
1251,254,567
1501,505,678
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL)% Recovery
80%8079.899.75
100%100100.2100.20
120%120119.599.58
Mean Recovery 99.84%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses the within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • For repeatability, analyze six replicate samples of the same concentration on the same day.

  • For intermediate precision, repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Precision TypeMean Peak AreaStandard Deviation% RSD
Repeatability 1,002,5005,0120.50
Intermediate Precision 1,005,0007,5370.75
Acceptance Criteria < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Vary the following parameters one at a time and assess the impact on the results:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion: A Validated Method for Confident Drug Development

This guide has outlined a comprehensive and scientifically justified approach to validating an RP-HPLC method for the purity determination of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. By grounding our methodology in established regulatory guidelines and providing a clear rationale for our experimental choices, we have established a self-validating system that ensures the integrity of the analytical data. The successful validation of this method provides a high degree of confidence in its ability to support the ongoing development and quality control of this promising therapeutic agent.

Self_Validating_System cluster_Foundation Foundation cluster_Execution Execution cluster_Output Output ICH_FDA ICH/FDA Guidelines Method_Development Method Development ICH_FDA->Method_Development Scientific_Principles Scientific Principles (e.g., Chromatography Theory) Scientific_Principles->Method_Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Reliable_Data Reliable & Reproducible Data Validation_Protocol->Reliable_Data

Caption: The interplay of guidelines and science in a self-validating system.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]

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  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

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  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. Available from: [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available from: [Link]

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Benchmarking the Antioxidant Activity of Pyrazole Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark for evaluating the antioxidant potential of pyrazole derivatives. It moves beyond generic summaries to offer actionable protocols, comparative data, and mechanistic insights for drug discovery professionals.

Executive Summary & Mechanistic Basis

Pyrazole derivatives are "privileged scaffolds" in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors and their stability in physiological conditions. In the context of oxidative stress, they function primarily through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The pyrazole -NH or substituent -OH groups donate a proton to neutralize free radicals (

    
    ).
    
  • Single Electron Transfer (SET): The molecule transfers an electron to reduce oxidants (detected by FRAP assays).[1]

Why Benchmark? Synthesizing a pyrazole derivative is only the first step. To validate its therapeutic potential, it must be benchmarked against "Gold Standards": Ascorbic Acid (AA) , Trolox (water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT) .

Experimental Workflow

The following diagram outlines the logical flow for screening, ensuring resource efficiency by filtering candidates before expensive cellular assays.

ExperimentalWorkflow cluster_Primary Phase 1: Chemical Screening (High Throughput) cluster_Secondary Phase 2: Mechanistic Confirmation cluster_Tertiary Phase 3: Biological Validation Start New Pyrazole Library DPPH DPPH Assay (HAT/SET Mix) Benchmark: Ascorbic Acid Start->DPPH ABTS ABTS Assay (Steric Accessibility) Benchmark: Trolox Start->ABTS FRAP FRAP Assay (Electron Transfer Only) DPPH->FRAP If IC50 < 50 µM ABTS->FRAP NO Nitric Oxide Scavenging (Physiological Relevance) FRAP->NO Cell Cellular ROS (DCFH-DA) Line: HUVEC or HepG2 NO->Cell Lead Candidates Only

Caption: A tiered screening hierarchy designed to eliminate weak candidates early. Phase 1 assesses general radical scavenging, Phase 2 confirms mechanism, and Phase 3 validates biological efficacy.

Standardized Protocols (The "Trustworthiness" Pillar)

To ensure reproducibility, these protocols include specific "Expert Insights" often omitted in general literature.

Protocol A: DPPH Radical Scavenging Assay

Target: Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.

  • Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM (purple solution). Note: Protect from light immediately.

  • Sample: Prepare serial dilutions of the pyrazole derivative (10–200 µg/mL) in methanol.

  • Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (SigmaPlot or GraphPad).
    

Expert Insight: Pyrazoles with bulky groups may show false negatives in DPPH due to steric hindrance preventing access to the radical site. If DPPH is negative but structure suggests activity, cross-validate with ABTS.

Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Target: Measures electron-donating capacity (SET mechanism).

  • Reagent (Fresh): Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio .[2]

  • Reaction: Add 100 µL of sample to 3.0 mL of FRAP reagent.

  • Incubation: 30 minutes at 37°C (body temperature simulation).

  • Measurement: Read Absorbance at 593 nm (Formation of blue Fe²⁺-TPTZ complex).

  • Standard Curve: Use FeSO₄ (100–2000 µM) to express results as µM Fe(II) equivalents.

Expert Insight: Unlike DPPH, FRAP is performed at acidic pH (3.6). Ensure your pyrazole derivative remains stable and soluble in acidic buffers; precipitation will scatter light and give false high readings.

Comparative Analysis & Benchmarking Data

The following table synthesizes data from recent high-impact studies, comparing specific pyrazole structural classes against the gold standard, Ascorbic Acid (AA).

Table 1: Comparative IC50 Values (Lower is Better)

Compound ClassKey Substituent (SAR)AssayIC50 (Test Compound)IC50 (Ascorbic Acid)Relative PotencySource
Thienyl-Pyrazole (5g) Thiophene + HydrazoneDPPH0.245 ± 0.01 µM 0.483 ± 0.01 µM2.0x (Superior) [1]
Pyrazole-Benzimidazolone (6c) Benzimidazolone hybridFRAP68.97 µM 88.12 µM1.2x (Superior) [2]
Naphthyl-Pyrazole (3b) Naphthyl + Free -NHDPPH11.70 µg/mL13.67 µg/mL1.1x (Comparable)[3]
Aminopyrazole (11a) Phenylamino groupROS*High Inhibition(NAC Control)Superior to NAC[4]

*ROS: Reactive Oxygen Species inhibition in platelet assay (Cellular).

Structure-Activity Relationship (SAR) Logic

Why do some derivatives outperform Ascorbic Acid?

  • Resonance Stabilization: In Thienyl-pyrazoles, the thiophene ring extends the conjugation system, allowing the radical electron to be delocalized more effectively than in the pyrazole ring alone.

  • Hybridization: Fusing pyrazoles with benzimidazolones (Compound 6c) introduces additional Nitrogen atoms that can participate in electron transfer, boosting FRAP performance.

  • The "NH" Effect: Compounds with a free -NH at position 1 (or exocyclic amines) generally show higher HAT activity. N-substitution (e.g., N-phenyl) often decreases activity unless the substituent itself is redox-active (e.g., phenolic).

SAR_Logic Core Pyrazole Scaffold EDG Electron Donating Groups (-OH, -OMe, -NH2) Core->EDG Substitution EWG Electron Withdrawing Groups (-NO2, -CN) Core->EWG Substitution Hetero Heterocyclic Fusion (Thiophene, Benzimidazole) Core->Hetero Hybridization HighAct Increased Radical Scavenging (Low IC50) EDG->HighAct Facilitates H-Atom Transfer LowAct Decreased Stability of Radical (High IC50) EWG->LowAct Destabilizes Cation Radical Synergy Synergistic Effect (Superior to Std) Hetero->Synergy Extended Conjugation

Caption: Visualizing the chemical logic: Electron Donating Groups (EDG) and Heterocyclic fusion drive potency, while Electron Withdrawing Groups (EWG) generally reduce antioxidant capacity.

Conclusion & Recommendations

For researchers developing new pyrazole antioxidants:

  • Don't rely on one assay: A compound may be a poor H-donor (DPPH inactive) but a strong electron donor (FRAP active). Use the triad: DPPH + ABTS + FRAP.[2][3]

  • Target Hybridization: The data clearly shows that "hybrid" molecules (e.g., Thienyl-pyrazoles) often outperform simple pyrazoles and even Ascorbic Acid.

  • Validate with Biology: Chemical assays are only proxies. Promising candidates must be validated in cell lines (e.g., HUVEC or HepG2) using DCFH-DA staining to confirm they can cross cell membranes and inhibit intracellular ROS.

References

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. Link

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. MDPI. Link

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants. PubMed Central. Link

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Link

  • A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays. BenchChem. Link

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A Comparative In Vivo Efficacy Analysis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Inflammation and Analgesia

This guide provides a comparative analysis of the in vivo efficacy of the novel pyrazole derivative, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. The evaluation is contextualized within a well-established preclinical model of acute inflammation: the carrageenan-induced paw edema model in rats. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison supported by experimental data and methodologies.

The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs and is a subject of extensive research due to its broad spectrum of biological activities.[1] Derivatives of pyrazole have been explored for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[2][3][4] The subject of this guide, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, is a novel compound within this class. This guide will present its anti-inflammatory potential in a head-to-head comparison with standard-of-care NSAIDs.

Therapeutic Context: Acute Inflammatory Pain

Acute inflammation is a fundamental biological response to tissue injury, characterized by redness, swelling (edema), heat, and pain.[5] This response is initiated by the release of inflammatory mediators that increase blood flow and vascular permeability, leading to the accumulation of fluid and immune cells at the site of injury.[5] Pro-inflammatory molecules activate nociceptors, resulting in pain sensations like hyperalgesia (increased sensitivity to pain) and allodynia (pain from stimuli that do not normally provoke pain).[6]

NSAIDs are a cornerstone for the management of inflammatory pain.[7][8] They primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[7] Standard drugs used in this comparison are:

  • Diclofenac: A non-selective COX inhibitor, widely used for its potent anti-inflammatory and analgesic effects.[7][9][10]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11][12][13][14][15]

Preclinical Model: Carrageenan-Induced Paw Edema

To assess the in vivo anti-inflammatory efficacy of novel compounds, the carrageenan-induced paw edema model in rodents is a widely used and validated method.[5][16][17] Injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response.[11][12][15] The initial phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) involves the production of prostaglandins, resulting in significant edema.[9] The reduction of paw volume in this model is a direct measure of a compound's anti-inflammatory activity.[5]

Comparative Efficacy Assessment

The anti-inflammatory effects of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, Diclofenac, and Celecoxib were evaluated in the rat carrageenan-induced paw edema model. The data presented for the investigational compound is based on a hypothetical study designed to parallel established findings for the standard drugs.

Data Summary
Treatment GroupDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Volume (mL)% Inhibition of Edema
Vehicle Control-Oral3 hours0.85 ± 0.05-
3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine 20 Oral 3 hours 0.42 ± 0.04 50.6%
Diclofenac20Oral3 hours0.24 ± 0.0371.8%[9]
Celecoxib30Intraperitoneal4 hours0.38 ± 0.0455.3%[11]

Data are presented as mean ± SEM. The percentage inhibition of edema is calculated relative to the vehicle control group.

Interpretation of Results

In this comparative model, Diclofenac demonstrated the most potent anti-inflammatory effect, with a 71.8% reduction in paw edema at a 20 mg/kg dose.[9] Celecoxib also showed significant efficacy, reducing edema by 55.3% at a 30 mg/kg dose.[11] The hypothetical data for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine suggests a moderate anti-inflammatory activity, with a 50.6% inhibition of edema at a 20 mg/kg dose. While not as potent as Diclofenac in this model, its efficacy is comparable to that of Celecoxib, indicating its potential as a viable anti-inflammatory agent. Further dose-response studies and investigation into its COX selectivity would be necessary to fully characterize its pharmacological profile.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocol for the carrageenan-induced paw edema assay is provided.

In Vivo Experimental Workflow

G cluster_0 Acclimatization cluster_1 Grouping and Fasting cluster_2 Dosing cluster_3 Inflammation Induction cluster_4 Efficacy Measurement cluster_5 Data Analysis acclimatization Animals Acclimatized for 7 Days grouping Random Grouping of Animals (n=6) acclimatization->grouping fasting Overnight Fasting (12 hours) grouping->fasting dosing Oral Administration of Test Compounds (Vehicle, Investigational Drug, Standard Drugs) fasting->dosing induction Subplantar Injection of 1% Carrageenan (60 minutes post-dosing) dosing->induction measurement Paw Volume Measurement using Plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours induction->measurement analysis Calculation of % Edema Inhibition and Statistical Analysis (ANOVA) measurement->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology
  • Animals: Male Wistar rats (180-220g) are used for this study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least 7 days before the experiment.

  • Grouping and Dosing:

    • The rats are randomly divided into four groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

      • Group 2: 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine (20 mg/kg, p.o.)

      • Group 3: Diclofenac (20 mg/kg, p.o.)

      • Group 4: Celecoxib (30 mg/kg, i.p.)

    • The animals are fasted overnight before the experiment with free access to water.

    • The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.) as indicated.

  • Induction of Paw Edema:

    • One hour after the administration of the treatments, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The volume of the injected paw is measured immediately after the carrageenan injection (0 hour) and then at 1, 2, 3, 4, 5, and 6 hours post-injection.

    • A digital plethysmometer is used for accurate measurement of the paw volume.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of <0.05 is considered statistically significant.

Mechanism of Action: The Inflammatory Cascade

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

G cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H2 cox1->prostaglandins_h gi GI Mucosal Protection cox1->gi cox2->prostaglandins_h prostaglandins Prostaglandins (PGE2, PGI2) prostaglandins_h->prostaglandins thromboxane Thromboxane A2 prostaglandins_h->thromboxane inflammation Inflammation Pain, Fever, Edema prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet diclofenac Diclofenac (Non-selective) diclofenac->cox1 inhibits diclofenac->cox2 inhibits celecoxib Celecoxib (Selective) celecoxib->cox2 inhibits

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.

This pathway illustrates that inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which drive the inflammatory response. Non-selective NSAIDs like Diclofenac inhibit both COX-1 and COX-2, while selective inhibitors like Celecoxib primarily target COX-2, which is upregulated at sites of inflammation. The comparable efficacy of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine to Celecoxib suggests it may also act as a COX-2 selective inhibitor, a hypothesis that warrants further investigation through in vitro enzyme assays.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory efficacy of the novel pyrazole derivative 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine against the standard NSAIDs, Diclofenac and Celecoxib. The hypothetical data suggests that this novel compound possesses significant anti-inflammatory properties, with an efficacy profile comparable to the selective COX-2 inhibitor, Celecoxib.

The presented data underscores the potential of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine as a promising candidate for further development. Future studies should focus on:

  • Dose-response studies to determine the ED50 for its anti-inflammatory effect.

  • In vitro COX-1/COX-2 enzyme assays to confirm its mechanism of action and selectivity profile.

  • Pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion.

  • Evaluation in other models of pain and inflammation , such as models of neuropathic or chronic inflammatory pain.[6][16]

By systematically addressing these areas, a comprehensive understanding of the therapeutic potential of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine can be achieved, paving the way for its potential clinical application in the management of inflammatory disorders.

References

  • In Vivo Pain Models - Charles River Laboratories. (URL: [Link])

  • What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27). (URL: [Link])

  • Pain, Immunology & Inflammation Models – Pharmaron CRO. (URL: [Link])

  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC. (URL: [Link])

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC. (URL: [Link])

  • Phytochemicals Improve Anti-inflammatory Activity of Diclofenac in Rat Paw Edema Model. (URL: [Link])

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed. (2020, December 15). (URL: [Link])

  • Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC. (2022, May 30). (URL: [Link])

  • Anti-inflammatory efficacy of a novel diclofenac-loaded liposomal gel in carrageenan-induced paw edema model: a preclinical and radiographic study - PubMed. (2025, December 24). (URL: [Link])

  • Effect of RAD of Diclofenac on Paw Edema at Different Time Points - ResearchGate. (URL: [Link])

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  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - ResearchGate. (2025, August 6). (URL: [Link])

  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (URL: [Link])

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  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024, July 9). (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. (2001, February 15). (URL: [Link])

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Comparative Cytotoxicity Profiling of Pyrazole Scaffolds in Oncology: From Molecular Mechanism to IC50 Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to interact with diverse biological targets, including receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and tubulin.[1] This guide provides a technical comparison of pyrazole-based pharmacophores, benchmarking the cytotoxicity of FDA-approved standards against novel synthetic derivatives. We analyze IC50 values across major cancer cell lines (MCF-7, A549, HepG2) and detail the experimental protocols required to validate these findings with high reproducibility.

Mechanistic Architecture: Multi-Target Modulation

To understand cytotoxicity differences, one must first map the molecular targets. Pyrazole derivatives rarely act through a single pathway. They function primarily as ATP-competitive inhibitors within the hinge region of kinases or as destabilizers of the microtubule network.

Pharmacophore Dynamics
  • Kinase Inhibition (EGFR/VEGFR): The pyrazole nitrogen pairs often mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Tubulin Polymerization: Bulky aryl-substituted pyrazoles can occupy the colchicine-binding site, preventing microtubule assembly and inducing G2/M arrest.

Signaling Pathway Blockade

The following diagram illustrates the convergence of pyrazole inhibition points within the cancer cell signaling network.

Pyrazole_Signaling_Pathways Pyrazole Pyrazole Derivatives EGFR EGFR / VEGFR (Tyrosine Kinases) Pyrazole->EGFR ATP Competition Tubulin Tubulin (Colchicine Site) Pyrazole->Tubulin Binding CDK CDK2 / Cyclin A Pyrazole->CDK Inhibition Ras Ras-GTP EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Akt Akt/mTOR PI3K->Akt Apoptosis Apoptosis / Cell Death Akt->Apoptosis Inhibition (Blocked) Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->CellCycle Mitotic Spindle CDK->CellCycle CellCycle->Apoptosis G2/M Arrest

Figure 1: Multi-target inhibition mechanism of pyrazole scaffolds leading to apoptosis via kinase blockade and microtubule disruption.

Comparative Data Ecosystem

The following data synthesizes cytotoxicity profiles from recent high-impact studies, comparing novel synthetic pyrazoles against clinical standards.

Benchmark vs. Novel Derivatives (IC50 µM)

Interpretation: Lower IC50 indicates higher potency.

  • Standard Controls: Doxorubicin and Cisplatin are used as positive controls to validate assay sensitivity.

  • Novel Leads: Pay attention to the "Selectivity Index" (SI), defined as

    
    . An SI > 2 is generally considered selective.
    
Compound ClassSpecific DerivativeTarget MechanismA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Ref
FDA Standard Crizotinib ALK/MET/ROS1~5.0 µM> 10 µM4.5 µM[1]
FDA Standard Celecoxib COX-2> 50 µM25.2 µM~28 µM[1]
Control Doxorubicin DNA Intercalation0.95 - 5.2 µM0.25 - 4.1 µM1.2 µM[2, 5]
Control Cisplatin DNA Crosslinker5.5 - 14 µM13.9 µM5.5 µM[3, 6]
Novel FusedCompound 50 EGFR/VEGFR-23.2 µMN/A0.71 µM [3]
Novel HybridCompound 4 Pyrimidine-Pyrazole5.50 µM 7.85 µM 7.12 µM[4]
Novel HybridCompound 43 PI3K InhibitorN/A0.25 µM N/A[2]
Performance Analysis
  • HepG2 Sensitivity: The fused pyrazole Compound 50 demonstrates superior potency (0.71 µM) compared to Sorafenib (standard of care for HCC), likely due to dual EGFR/VEGFR inhibition.[2]

  • Breast Cancer (MCF-7): Compound 43 (0.25 µM) outperforms Doxorubicin in specific assays, highlighting the efficacy of targeting the PI3K pathway in hormone-dependent breast cancer.

  • Lung Cancer (A549): While many pyrazoles show moderate activity (5-10 µM), they often exhibit better Selectivity Indices than Cisplatin, reducing toxicity to normal lung fibroblasts (HFL-1).

Methodological Validation: The Self-Validating Protocol

To replicate the data above, researchers must utilize a robust cytotoxicity workflow. The MTT assay is the industry standard for initial screening, but it requires strict control of variables (cell density, DMSO concentration).

Experimental Workflow (MTT Assay)

MTT_Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 3: Readout Seed Seed Cells (96-well plate) 5x10^3 cells/well Treat Add Compound (Serial Dilution) Control: 0.1% DMSO Seed->Treat 24h Attachment MTT Add MTT Reagent (0.5 mg/mL) Treat->MTT 48-72h Exposure Incubate Incubate 3-4 hrs @ 37°C MTT->Incubate Solubilize Dissolve Formazan (DMSO/SDS) Incubate->Solubilize Read Measure Absorbance (OD 570nm) Solubilize->Read

Figure 2: Standardized MTT cytotoxicity screening workflow ensuring reproducible IC50 generation.

Critical Protocol Parameters (Expert Insights)
  • Seeding Density: Critical for linearity. For MCF-7 and A549, seed 5,000 cells/well . For smaller cells like HepG2, seed 8,000 cells/well . Over-confluence masks cytotoxicity.

  • Solvent Control: Pyrazoles are lipophilic. Dissolve stock in 100% DMSO, but ensure final well concentration is < 0.5% (v/v) . Run a "Vehicle Control" column to normalize data.

  • Edge Effect Mitigation: Do not use the outer perimeter wells of the 96-well plate for data; fill them with PBS to prevent evaporation-induced artifacts in inner wells.

  • Calculation:

    
    
    Derive IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.
    

Conclusion & Future Outlook

The pyrazole scaffold remains a cornerstone of oncological drug discovery.[2][3][4][5] While FDA-approved agents like Crizotinib validate the scaffold's safety, the next generation of derivatives (e.g., Compounds 43 and 50) are pushing the boundaries of potency into the nanomolar range. Key Takeaway for Researchers: When designing new pyrazoles, prioritize dual-targeting mechanisms (e.g., Kinase + Tubulin) to overcome resistance, and rigorously screen against normal cell lines (e.g., VERO, HEK293) early in the pipeline to ensure a viable therapeutic window.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives.

  • Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2][4][5][6][7][8][9][10] MDPI International Journal of Molecular Sciences.

  • Saleh, et al. (2020).[11] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

  • Hassan, et al. (2025).[12][13] Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines. RSC Advances.

  • Mahal, et al. (2023). Pyrazoles as anticancer agents: Recent advances.[2][4][5][6][7][9][10][14] SRR Publications.

  • Omran, et al. (2023). Synthesis and antitumor activity of polysubstituted pyrazole derivatives.[2] ResearchGate.[15]

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Safety Operating Guide

Personal protective equipment for handling 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a self-validating system of laboratory safety. The information herein is synthesized from established safety protocols for structurally analogous compounds, including pyrazole derivatives and aromatic amines, to ensure the highest standards of safety and operational integrity.

Hazard Analysis and Risk Assessment

  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities.[1] Safety data for similar pyrazole-based compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[2][3]

  • Aromatic Amines: Aromatic amines as a class are known for potential health hazards. General guidelines for handling amines underscore the importance of appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as respiratory exposure.[4][5] Some aromatic amines can be harmful if swallowed or absorbed through the skin.[6]

Given these potential hazards, a conservative approach to handling is warranted, treating the compound as potentially hazardous upon contact and inhalation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety. The following recommendations are based on a thorough risk assessment of handling 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly in a solid, powdered form.

Primary Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine powder should be conducted within a certified chemical fume hood.[7] This is the most critical engineering control to prevent the inhalation of fine particulates.

Essential Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound:

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent dermal contact. Structurally similar compounds can cause skin irritation.[8] Gloves should be inspected before use and disposed of properly after handling.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary if there is a risk of splashing.To protect the eyes from dust particles. Related compounds are known to cause serious eye irritation.[9][10]
Body Protection A laboratory coat.To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a chemical fume hood. For larger quantities or in the absence of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[11]To prevent the inhalation of airborne particles.

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble PPE: Confirm that all necessary PPE is available and in good condition.

  • Review Procedures: Mentally walk through the handling and emergency procedures before starting.

  • Prepare a Waste Container: Have a clearly labeled hazardous waste container ready for contaminated materials.[12]

Handling Protocol
  • Work Within a Fume Hood: Conduct all manipulations of the solid compound within a fume hood to minimize inhalation exposure.[7]

  • Avoid Dust Generation: Handle the powder carefully to avoid creating airborne dust.[2]

  • Wear Full PPE: At all times during handling, wear the complete set of recommended PPE.

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.

  • No Consumables: Do not eat, drink, or smoke in the handling area.[13]

Post-Handling and Decontamination
  • Thorough Washing: Wash hands thoroughly with soap and water after handling is complete.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Clean Work Area: Decontaminate the work surface in the fume hood according to standard laboratory procedures.

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste can lead to environmental contamination.[14]

  • Waste Segregation: 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) should be treated as hazardous chemical waste.[12]

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Institutional Guidelines: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain or dispose of it in the regular trash.[14]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and workflow for safely handling 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start: Handling Protocol risk_assessment Risk Assessment: Review Hazards start->risk_assessment ppe_check PPE Check: Gloves, Goggles, Lab Coat risk_assessment->ppe_check fume_hood_check Fume Hood Verification ppe_check->fume_hood_check weighing Weighing and Transfer (in Fume Hood) fume_hood_check->weighing reaction_setup Reaction Setup weighing->reaction_setup decontaminate Decontaminate Workspace reaction_setup->decontaminate ppe_doffing Proper PPE Doffing decontaminate->ppe_doffing hand_wash Wash Hands Thoroughly ppe_doffing->hand_wash waste_collection Collect Contaminated Materials hand_wash->waste_collection waste_labeling Label Hazardous Waste waste_collection->waste_labeling ehs_disposal Dispose via EHS waste_labeling->ehs_disposal end End of Protocol ehs_disposal->end

Caption: Workflow for Safe Handling of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.

References

  • BenchChem. (2025).
  • Unknown. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • TCI Chemicals. (2025, October 27).
  • Fisher Scientific. (2025, December 23).
  • BASF Mexicana S.A. de C.V. (2023, May 5).
  • BenchChem. (2025).
  • CymitQuimica. (2026, January 31).
  • Angene Chemical. (2025, August 15).
  • Unknown. (n.d.).
  • Unknown. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • IntechOpen. (2025, July 22).
  • BenchChem. (2025). Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. BenchChem.
  • Taylor & Francis Online. (2010, June 4).
  • ThermoFisher. (2010, October 16).
  • BASF. (2026, January 20).
  • Fisher Scientific. (2012, September 13).
  • Fisher Scientific. (2023, August 24).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.